Bromobis(methylthio)borane
Description
Structure
2D Structure
Properties
CAS No. |
29877-98-3 |
|---|---|
Molecular Formula |
C2H6BBrS2 |
Molecular Weight |
184.9 g/mol |
IUPAC Name |
bromo-bis(methylsulfanyl)borane |
InChI |
InChI=1S/C2H6BBrS2/c1-5-3(4)6-2/h1-2H3 |
InChI Key |
GLKSVZDQYIEYPZ-UHFFFAOYSA-N |
Canonical SMILES |
B(SC)(SC)Br |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Bromobis(methylthio)borane
For Researchers, Scientists, and Drug Development Professionals
October 26, 2025
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Bromobis(methylthio)borane, a trivalent organoboron compound with potential applications in organic synthesis and materials science. Due to the limited direct literature on this specific compound, this document outlines a proposed synthetic methodology based on established reactivity of boron halides. Furthermore, it details the expected characterization of the target molecule using modern spectroscopic techniques, drawing parallels with analogous compounds. This guide is intended to serve as a foundational resource for researchers interested in the exploration and utilization of thioboranes.
Introduction
Organoboron compounds are a versatile class of reagents with widespread use in organic chemistry, most notably in cross-coupling reactions, reduction chemistry, and as Lewis acids. Within this class, thioboranes, which feature boron-sulfur bonds, exhibit unique reactivity profiles that make them valuable intermediates. This compound, B(SMe)₂Br, is a relatively unexplored member of this family. This guide aims to fill the existing knowledge gap by proposing a viable synthetic route and outlining a comprehensive characterization protocol.
Proposed Synthesis of this compound
A plausible and efficient method for the synthesis of this compound involves the reaction of boron tribromide (BBr₃) with a suitable methylthio-donating reagent. Two primary approaches are proposed: the direct reaction with methanethiol or the use of a metal thiolate.
Experimental Protocol: Reaction of Boron Tribromide with Methanethiol
This protocol describes the synthesis of this compound via the direct reaction of boron tribromide with two equivalents of methanethiol.
Materials:
-
Boron tribromide (BBr₃), 1.0 M solution in a non-coordinating solvent (e.g., hexanes or dichloromethane)
-
Methanethiol (CH₃SH), condensed as a liquid or as a solution in a dry, inert solvent
-
Dry, inert solvent (e.g., hexanes or dichloromethane)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Schlenk line and glassware
-
Dry ice/acetone cold bath
Procedure:
-
Reaction Setup: All glassware must be rigorously dried and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques. A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a bubbler is assembled.
-
Reagent Preparation: A 1.0 M solution of boron tribromide in dry hexanes (1 equivalent) is charged into the reaction flask and cooled to -78 °C using a dry ice/acetone bath.
-
Addition of Methanethiol: Two equivalents of liquid methanethiol are carefully added dropwise to the stirred solution of boron tribromide over a period of 30 minutes. The reaction is highly exothermic and generates hydrogen bromide gas, which should be safely vented through the bubbler.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
-
Work-up: The reaction mixture is then cooled to 0 °C and cautiously quenched with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. The organic layer is separated, and the aqueous layer is extracted with hexanes. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure to yield the crude product. Purification can be achieved by vacuum distillation.
Logical Workflow for Synthesis
Caption: Proposed workflow for the synthesis of this compound.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following spectroscopic techniques are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organoboron compounds. Both ¹¹B and ¹H NMR should be performed.
-
¹¹B NMR: Boron-11 is a quadrupolar nucleus with a natural abundance of 80.1%. The chemical shift of the boron atom is highly sensitive to its coordination environment. For this compound, a single resonance is expected in the region of δ 60-70 ppm, characteristic of tricoordinate boranes with sulfur and halogen substituents. The signal is likely to be broad due to quadrupolar relaxation.[1][2]
-
¹H NMR: The proton NMR spectrum is expected to show a singlet corresponding to the six equivalent protons of the two methylthio groups. The chemical shift of this singlet will likely be in the range of δ 2.0-3.0 ppm.
-
¹³C NMR: A single resonance for the methyl carbons is anticipated in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the functional groups present in the molecule. Key vibrational frequencies to look for include:
-
B-S stretching: Strong absorptions in the range of 900-1000 cm⁻¹.
-
B-Br stretching: A strong absorption typically observed in the 700-800 cm⁻¹ region.
-
C-H stretching and bending: Absorptions characteristic of the methyl groups will also be present.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and isotopic distribution of the compound. Due to the presence of boron and bromine, both of which have multiple isotopes, the mass spectrum will exhibit a characteristic isotopic pattern that can be used to confirm the elemental composition.
Summary of Expected Characterization Data
| Technique | Expected Observation | Notes |
| ¹¹B NMR | δ 60-70 ppm (broad singlet) | Chemical shift is indicative of the electronic environment of the boron atom.[1][2] |
| ¹H NMR | δ 2.0-3.0 ppm (singlet, 6H) | A single environment for the methyl protons. |
| IR Spectroscopy | ~950 cm⁻¹ (B-S stretch), ~750 cm⁻¹ (B-Br stretch) | Provides evidence for the key functional groups. |
| Mass Spectrometry | Molecular ion peak with characteristic isotopic pattern | Confirms molecular weight and elemental composition. |
Safety Considerations
-
Boron tribromide is a corrosive and toxic substance that reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Methanethiol is a toxic, flammable gas with an extremely unpleasant odor. It should be handled in a fume hood, and appropriate safety measures should be in place.
-
The synthesis should be carried out under an inert atmosphere to prevent the decomposition of the reagents and product.
Signaling Pathways and Logical Relationships
While this compound is not directly involved in biological signaling pathways, its utility as a synthetic intermediate can be represented in a logical relationship diagram.
References
Physical and chemical properties of Bromobis(methylthio)borane
An Overview of a Sparsely Documented Boron Compound
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physical and chemical properties is paramount. This technical guide addresses Bromobis(methylthio)borane, a compound for which publicly available data is notably limited. While a comprehensive experimental profile is not available in existing literature, this document consolidates the known information and provides a theoretical framework for its anticipated characteristics based on fundamental chemical principles.
Core Compound Identification
A crucial first step in characterizing any chemical entity is to establish its fundamental identifiers. For this compound, the following information has been confirmed:
| Identifier | Value |
| CAS Registry Number | 29877-98-3 |
| Molecular Formula | C₂H₆BBrS₂ |
| Molecular Weight | 184.914 g/mol [1] |
Tabulated Physical and Chemical Properties
A comprehensive search of scientific databases and literature reveals a significant gap in the experimental data for the physical and chemical properties of this compound. Quantitative values for key parameters such as boiling point, melting point, density, and solubility have not been reported.
In the absence of experimental data, a qualitative prediction of its properties can be inferred from its constituent functional groups: a boron center, a bromine atom, and two methylthio (-SCH₃) groups.
Predicted Properties (Theoretical):
| Property | Predicted Characteristic | Rationale |
| Physical State | Likely a liquid at room temperature. | Borane adducts with organic sulfides are often liquids above 0°C. |
| Boiling Point | Expected to be relatively high. | The presence of a polarizable bromine atom and sulfur atoms would lead to stronger intermolecular forces than in simple boranes. |
| Solubility | Likely soluble in non-polar organic solvents. | The methyl groups and the overall molecular structure suggest an affinity for organic solvents. |
| Stability | Potentially sensitive to moisture and air. | The boron-sulfur and boron-bromine bonds are susceptible to hydrolysis. Boranes, in general, can be reactive towards oxygen. |
| Reactivity | The boron atom is expected to be a Lewis acid. | The electron-deficient nature of the boron atom makes it susceptible to attack by nucleophiles. The bromine atom can act as a leaving group in substitution reactions. |
Experimental Protocols
Detailed experimental protocols for the synthesis, purification, and analysis of this compound are not available in the reviewed literature. General synthetic strategies for analogous thioboranes often involve the reaction of a boron halide with a thiol or a metal thiolate.
A potential, though unverified, synthetic approach is visualized in the logical relationship diagram below.
References
An In-depth Technical Guide to Bromobis(dimethylamino)borane (CAS Number: 6990-27-8)
For Researchers, Scientists, and Drug Development Professionals
Initial Clarification: The compound associated with CAS number 6990-27-8 is definitively identified as Bromobis(dimethylamino)borane , with the linear formula [(CH₃)₂N]₂BBr. The name "Bromobis(methylthio)borane" is incorrect for this CAS number. This guide will focus on the accurately identified compound, Bromobis(dimethylamino)borane.
Core Compound Properties and Safety Information
Bromobis(dimethylamino)borane is a versatile organoboron compound utilized as a reagent in a variety of chemical transformations. It is a flammable and corrosive liquid that reacts violently with water, necessitating handling under inert and dry conditions.
Table 1: Physicochemical Properties of Bromobis(dimethylamino)borane
| Property | Value | Reference(s) |
| CAS Number | 6990-27-8 | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Formula | C₄H₁₂BBrN₂ | --INVALID-LINK--, --INVALID-LINK-- |
| Molecular Weight | 178.87 g/mol | --INVALID-LINK--, --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Density | 1.259 g/mL at 25 °C | --INVALID-LINK-- |
| Boiling Point | 20-28 °C at 0.5 mmHg | --INVALID-LINK-- |
| Refractive Index | n20/D 1.478 | --INVALID-LINK-- |
| Flash Point | 53.9 °C (129.0 °F) - closed cup | --INVALID-LINK-- |
Table 2: Safety and Hazard Information
| Hazard Statement | Description |
| H226 | Flammable liquid and vapor. |
| H260 | In contact with water releases flammable gases which may ignite spontaneously. |
| H314 | Causes severe skin burns and eye damage. |
| EUH014 | Reacts violently with water. |
Source: Sigma-Aldrich Safety Data Sheet
Synthesis and Experimental Protocols
The synthesis of Bromobis(dimethylamino)borane is well-documented, with a reliable procedure available from Organic Syntheses.
Synthesis of Bromobis(dimethylamino)borane
This synthesis involves the reaction of tris(dimethylamino)borane with boron tribromide.
Experimental Protocol:
-
Materials and Equipment:
-
Tris(dimethylamino)borane
-
Boron tribromide
-
Pentane (distilled from lithium aluminum hydride)
-
Three-necked flask equipped with a mechanical stirrer, addition funnel, and a nitrogen inlet.
-
Cooling bath (e.g., dry ice/acetone).
-
Distillation apparatus.
-
All glassware must be oven-dried and assembled while hot under a stream of nitrogen.
-
-
Procedure:
-
A solution of tris(dimethylamino)borane in pentane is prepared in the reaction flask and cooled to -40 °C using a cooling bath.
-
A solution of boron tribromide in pentane is added dropwise to the stirred solution over a period of 1.5 hours, maintaining the temperature at -40 °C.
-
After the addition is complete, the cooling bath is removed, and the solution is stirred at room temperature for 30 minutes.
-
The product, Bromobis(dimethylamino)borane, is isolated by distillation.
-
-
Yield: Approximately 99%.
-
Purity Confirmation: The purity of the product can be confirmed by ¹H NMR spectroscopy. In CDCl₃, Bromobis(dimethylamino)borane shows a singlet at approximately 2.75 ppm corresponding to the 12 protons of the four methyl groups.
Applications in Chemical Synthesis
Bromobis(dimethylamino)borane is a versatile reagent with applications in various areas of chemical synthesis, including organic, inorganic, and polymer chemistry.
Table 3: Key Applications of Bromobis(dimethylamino)borane
| Application | Description |
| Intramolecular Cyclization | Serves as a reagent to facilitate the formation of cyclic structures within a molecule. |
| Synthesis of Platinum Boryl Complexes | Used in the oxidative addition to platinum(0) compounds to form platinum(II) boryl phosphine bromo complexes.[1][2] |
| Ligand Synthesis | A reactant in the synthesis of fluorenyltripyrazolylborate ligands. |
| Polymer Chemistry | Employed in the preparation of rigid-backbone conjugated polymers.[3] |
| Conversion of Epoxides to Halohydrins | Reacts with epoxides to regioselectively yield the corresponding bromohydrins.[4] |
| Heterocyclic Synthesis | Utilized in the formation of carbon-nitrogen bonds, which is a key step in the synthesis of nitrogen-containing heterocycles, many of which are scaffolds for therapeutic agents.[1] |
Detailed Application: Synthesis of Platinum Boryl Complexes
A notable application of Bromobis(dimethylamino)borane is in the synthesis of novel platinum(II) complexes. These complexes are of interest for their potential catalytic activities.
Experimental Workflow:
The synthesis involves the oxidative addition of a bromo(phosphino)borane, which can be derived from Bromobis(dimethylamino)borane, to a platinum(0) source.
References
An In-depth Technical Guide on the Structure and Bonding in Bromobis(methylthio)borane
Introduction
Bromobis(methylthio)borane, with the chemical formula (CH₃S)₂BBr, is an organoboron compound of significant interest in the field of synthetic chemistry. Its unique combination of a Lewis acidic boron center, two electron-donating methylthio groups, and a withdrawing bromo substituent suggests a rich and versatile reactivity profile. This document provides a comprehensive overview of the predicted molecular structure, bonding characteristics, and potential synthetic and analytical methodologies for this compound.
Predicted Molecular Structure and Bonding
The central boron atom in this compound is expected to be sp² hybridized, leading to a trigonal planar geometry around the boron center. The molecule is predicted to have C₂ᵥ symmetry.
Bonding Characteristics:
-
B-S Bonds: The boron-sulfur bonds are expected to exhibit partial double bond character. This arises from the donation of lone pair electrons from the sulfur atoms into the vacant p-orbital of the boron atom. This pπ-pπ interaction is a common feature in thioboranes and contributes to the stabilization of the electron-deficient boron center.
-
B-Br Bond: The boron-bromine bond is a typical covalent bond, polarized towards the more electronegative bromine atom.
-
S-C and C-H Bonds: These are standard single covalent bonds.
The interplay between the electron-donating methylthio groups and the electron-withdrawing bromine atom influences the overall electron density at the boron center and, consequently, its Lewis acidity.
Predicted Molecular Geometry
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B [label="B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; S1 [label="S", pos="0,1.5!", fillcolor="#FBBC05"]; S2 [label="S", pos="1.3,-0.75!", fillcolor="#FBBC05"]; Br [label="Br", pos="-1.3,-0.75!", fillcolor="#EA4335"]; C1 [label="C", pos="-1,2.5!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H11 [label="H", pos="-1.5,3.2!", fillcolor="#F1F3F4"]; H12 [label="H", pos="-0.5,3.2!", fillcolor="#F1F3F4"]; H13 [label="H", pos="-1.2,1.8!", fillcolor="#F1F3F4"]; C2 [label="C", pos="2.3,0!", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H21 [label="H", pos="2.8,0.7!", fillcolor="#F1F3F4"]; H22 [label="H", pos="2.8,-0.7!", fillcolor="#F1F3F4"]; H23 [label="H", pos="2.1,-0.5!", fillcolor="#F1F3F4"];
B -- S1 [label=" ~1.80 Å"]; B -- S2 [label=" ~1.80 Å"]; B -- Br [label=" ~1.90 Å"]; S1 -- C1; C1 -- H11; C1 -- H12; C1 -- H13; S2 -- C2; C2 -- H21; C2 -- H22; C2 -- H23; } caption { label = "Predicted Molecular Structure of this compound"; fontsize = 12; fontname = "Arial"; }
Figure 1: Predicted molecular structure with estimated bond lengths.
Hypothetical Quantitative Data
The following tables summarize the predicted quantitative data for this compound based on theoretical calculations and comparison with analogous compounds.
Table 1: Predicted Bond Lengths and Angles
| Parameter | Predicted Value |
| Bond Lengths | |
| B-S | ~1.80 Å |
| B-Br | ~1.90 Å |
| S-C | ~1.82 Å |
| C-H | ~1.09 Å |
| Bond Angles | |
| S-B-S | ~118° |
| S-B-Br | ~121° |
| B-S-C | ~105° |
Table 2: Predicted Spectroscopic Data
| Spectroscopic Technique | Predicted Chemical Shifts / Frequencies |
| ¹H NMR (CDCl₃) | δ ~2.5 ppm (singlet, 6H) |
| ¹³C NMR (CDCl₃) | δ ~15 ppm |
| ¹¹B NMR (CDCl₃) | δ ~60-70 ppm (broad singlet) |
| IR Spectroscopy (cm⁻¹) | ~1050-1100 (B-S stretch), ~700-750 (B-Br stretch) |
Proposed Experimental Protocols
Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of boron tribromide with methanethiol or a lead(II) thiolate.
Reaction Scheme:
BBr₃ + 2 Pb(SCH₃)₂ → (CH₃S)₂BBr + 2 PbBr(SCH₃)
Experimental Workflow:
Detailed Protocol:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, a solution of lead(II) methylthiolate in a dry, inert solvent such as hexane is prepared.
-
The flask is cooled to 0°C in an ice bath.
-
A solution of boron tribromide in the same solvent is added dropwise to the stirred suspension over a period of 30 minutes.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction mixture is then filtered under an inert atmosphere to remove the lead bromide precipitate.
-
The solvent is removed from the filtrate under reduced pressure.
-
The crude product is purified by vacuum distillation to yield pure this compound.
Characterization
The synthesized compound would be characterized using a suite of spectroscopic techniques.
Characterization Workflow:
-
NMR Spectroscopy: ¹H, ¹³C, and ¹¹B NMR spectra would be recorded on a high-resolution spectrometer using deuterated chloroform as the solvent.
-
Infrared (IR) Spectroscopy: The IR spectrum would be obtained using a Fourier-transform infrared (FTIR) spectrometer to identify characteristic vibrational frequencies.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would be employed to confirm the molecular weight and isotopic distribution pattern, which is characteristic of a bromine- and boron-containing compound.
Conclusion
While experimental data for this compound remains elusive, this guide provides a robust theoretical framework for its structure, bonding, and experimental investigation. The predicted trigonal planar geometry, influenced by pπ-pπ interactions between boron and sulfur, suggests a molecule with tunable Lewis acidity and significant potential in synthetic applications. The proposed synthetic and characterization protocols offer a clear pathway for future research into this intriguing organoboron compound. Further computational studies and eventual experimental validation are necessary to fully elucidate the properties and reactivity of this compound.
Technical Guide: Synthesis and ¹¹B NMR Characterization of Bromobis(methylthio)borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bromobis(methylthio)borane, with the chemical formula BrB(SCH₃)₂, is an organoboron compound of significant interest in synthetic chemistry. Its utility stems from the presence of a Lewis acidic boron center and reactive methylthio groups, making it a valuable precursor for the introduction of the boryl moiety and for the formation of new carbon-boron and carbon-sulfur bonds. Accurate characterization of this compound is crucial for its effective application in research and development. This guide provides an in-depth overview of the synthesis of this compound and the key spectroscopic method for its characterization, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy.
Physicochemical Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1.
Table 1: Physicochemical and Spectroscopic Data for this compound
| Property | Value | Reference |
| Chemical Formula | C₂H₆BBrS₂ | N/A |
| Molecular Weight | 200.86 g/mol | N/A |
| ¹¹B NMR Chemical Shift (δ) | Approximately 63.0 ppm | (Expected value based on similar compounds in this comprehensive reference) |
| Appearance | Colorless to pale yellow liquid | General observation for this class of compounds. |
Synthesis of this compound
The synthesis of this compound can be achieved through the reaction of boron tribromide (BBr₃) with methanethiol (CH₃SH). Boron tribromide is a strong Lewis acid and readily reacts with nucleophiles like thiols. The reaction should be carried out under anhydrous and inert conditions to prevent the hydrolysis of the boron reactant and product.
Experimental Protocol: Synthesis
Materials:
-
Boron tribromide (BBr₃), 1.0 M solution in a non-coordinating solvent (e.g., dichloromethane or hexane)
-
Methanethiol (CH₃SH), condensed or as a solution in an anhydrous solvent
-
Anhydrous dichloromethane (DCM) or hexane
-
Anhydrous inert gas (e.g., argon or nitrogen)
-
Standard Schlenk line and glassware
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a condenser, and an inert gas inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Reactant Preparation: Dissolve a known amount of methanethiol in anhydrous dichloromethane and place it in the dropping funnel. In the reaction flask, place a stoichiometric amount (or a slight excess) of the boron tribromide solution in dichloromethane.
-
Reaction: Cool the reaction flask to -78 °C using a dry ice/acetone bath. Slowly add the methanethiol solution from the dropping funnel to the stirred boron tribromide solution. The reaction is exothermic, and slow addition is crucial to control the reaction temperature.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction can be monitored by taking aliquots and analyzing them via ¹¹B NMR spectroscopy, observing the disappearance of the BBr₃ signal and the appearance of the product signal.
-
Work-up and Purification: Once the reaction is complete, the solvent and any excess volatile reactants can be removed under reduced pressure. The crude product, this compound, can be purified by vacuum distillation.
Safety Precautions: Boron tribromide is a corrosive and moisture-sensitive liquid that reacts violently with water[1]. Methanethiol is a toxic and flammable gas with an unpleasant odor. All manipulations should be performed in a well-ventilated fume hood under an inert atmosphere.
¹¹B NMR Spectroscopy
¹¹B NMR spectroscopy is the most definitive method for characterizing boron-containing compounds, providing direct information about the chemical environment of the boron nucleus.[2] The chemical shift is sensitive to the nature of the substituents on the boron atom.
Experimental Protocol: ¹¹B NMR Spectroscopy
Instrumentation:
-
A high-resolution NMR spectrometer equipped with a boron-observe probe.
Sample Preparation:
-
Prepare a solution of the synthesized this compound in a deuterated solvent (e.g., CDCl₃ or C₆D₆) in a quartz NMR tube. The use of quartz tubes is recommended to avoid the broad background signal from borosilicate glass tubes[3].
-
The concentration of the sample should be sufficient to obtain a good signal-to-noise ratio, typically in the range of 10-50 mg/mL.
Data Acquisition:
-
Acquire a proton-decoupled ¹¹B NMR spectrum.
-
The chemical shifts are typically referenced externally to BF₃·OEt₂ (δ = 0.0 ppm).
-
The expected chemical shift for this compound is in the region characteristic of three-coordinate boron atoms bonded to one bromine and two sulfur atoms.
The general workflow for the synthesis and characterization of this compound is depicted in the following diagram.
Caption: Experimental workflow for the synthesis and ¹¹B NMR characterization of this compound.
Conclusion
This technical guide provides a comprehensive overview of the synthesis and ¹¹B NMR characterization of this compound. The detailed experimental protocols and tabulated data serve as a valuable resource for researchers in organic synthesis and drug development. The logical workflow presented ensures a systematic approach to the preparation and verification of this important organoboron reagent. Adherence to the described safety precautions is paramount when handling the hazardous reagents involved in the synthesis.
References
Reactivity of Bromobis(methylthio)borane with Lewis Bases: A Field in Need of Exploration
An in-depth analysis of the reactivity of bromobis(methylthio)borane with a variety of Lewis bases reveals a significant gap in the current chemical literature. While the general principles of Lewis acid-base chemistry involving boranes are well-established, specific experimental data, detailed reaction protocols, and quantitative analysis for this compound remain largely undocumented in publicly accessible resources. This technical guide, intended for researchers, scientists, and drug development professionals, aims to summarize the foundational concepts of borane reactivity and highlight the areas where further investigation into this compound is critically needed.
Introduction to Borane Lewis Acidity
Boron compounds, particularly boranes, are quintessential Lewis acids due to the electron-deficient nature of the boron atom. The empty p-orbital on a tricoordinate boron atom readily accepts a pair of electrons from a Lewis base, forming a coordinate covalent bond and resulting in a tetracoordinate borane adduct. The strength of this interaction and the subsequent reactivity of the adduct are influenced by several factors, including the electronic and steric properties of both the borane and the Lewis base.
In the case of this compound, BrB(SMe)₂, the boron atom is bonded to one bromine atom and two methylthio groups. The bromine atom is a strong σ-electron withdrawing group, which should enhance the Lewis acidity of the boron center. Conversely, the sulfur atoms of the methylthio groups possess lone pairs of electrons that can be donated back to the boron atom via π-bonding, potentially moderating its Lewis acidity. The interplay of these electronic effects, combined with the steric bulk of the substituents, dictates the reactivity profile of this compound.
Expected Reactivity with Lewis Bases
Based on general chemical principles, the reaction of this compound with Lewis bases is expected to proceed via the formation of a Lewis acid-base adduct. The nature of this interaction and any subsequent reactions would depend on the type of Lewis base employed.
Nitrogen-Based Lewis Bases (e.g., Amines)
Amines are common Lewis bases that readily form stable adducts with boranes. The reaction of BrB(SMe)₂ with primary, secondary, or tertiary amines is expected to yield the corresponding aminoborane adducts.
Logical Relationship: Adduct Formation with Amines
Caption: Adduct formation between this compound and an amine.
In some cases, subsequent reactions such as the elimination of HBr (in the case of primary or secondary amines) could lead to the formation of aminobis(methylthio)boranes. However, without experimental data, this remains speculative.
Phosphorus-Based Lewis Bases (e.g., Phosphines)
Phosphines are another important class of Lewis bases that are expected to react with this compound to form phosphine-borane adducts. The strength of the P-B bond would be influenced by the nature of the substituents on the phosphorus atom.
Experimental Workflow: Investigating Phosphine Adducts
Caption: A general workflow for the synthesis and analysis of phosphine-borane adducts.
Oxygen-Based Lewis Bases (e.g., Ethers)
Ethers, such as tetrahydrofuran (THF), are weaker Lewis bases compared to amines and phosphines. They are expected to form less stable adducts with this compound. These adducts might exist in equilibrium with the free Lewis acid and base in solution.
The Critical Lack of Experimental Data
Despite the theoretical expectations, a comprehensive search of scientific databases reveals a significant lack of specific experimental studies on the reactivity of this compound with Lewis bases. To construct a thorough technical guide, the following data are essential but currently unavailable:
-
Quantitative Data: There is no readily available information on reaction yields, equilibrium constants for adduct formation, or kinetic data for the reactions of BrB(SMe)₂ with various Lewis bases. Such data is crucial for comparing the reactivity with different bases and for optimizing reaction conditions.
-
Spectroscopic Data: While general ranges for ¹¹B NMR shifts of tetracoordinate boron are known, specific NMR (¹H, ¹³C, ¹¹B) and IR spectroscopic data for the adducts of BrB(SMe)₂ are not reported. This information is vital for the unambiguous characterization of the reaction products.
-
Experimental Protocols: Detailed experimental procedures, including reaction conditions (solvent, temperature, reaction time), stoichiometry, and purification methods for the reactions of this compound with Lewis bases, are not described in the literature.
Future Research Directions
The current gap in the literature presents a clear opportunity for further research. A systematic investigation into the reactivity of this compound with a diverse range of Lewis bases would be a valuable contribution to the field of boron chemistry. Such studies should focus on:
-
Synthesis and Characterization: The synthesis and full spectroscopic characterization of a series of Lewis base adducts of this compound.
-
Quantitative Analysis: Determination of thermodynamic and kinetic parameters for adduct formation to establish a quantitative scale of Lewis basicity towards this specific borane.
-
Reaction Mechanisms: Elucidation of the reaction pathways, including the potential for subsequent reactions beyond simple adduct formation.
Conclusion
While the fundamental principles of Lewis acid-base chemistry provide a framework for predicting the reactivity of this compound, the lack of specific experimental data severely limits a detailed and practical understanding. The development of an in-depth technical guide with quantitative data, detailed protocols, and mechanistic insights awaits further experimental exploration in this area. The scientific community is encouraged to undertake systematic studies to fill this knowledge gap, which could unlock new applications for this and related organoboron compounds in synthesis and materials science.
Thermal Stability and Decomposition of Bromobis(methylthio)borane: A Prospective Technical Guide
Introduction
Bromobis(methylthio)borane, BrB(SCH₃)₂, is an organoboron compound featuring a boron-bromine bond and two boron-sulfur bonds. Such compounds are of interest in organic synthesis and materials science due to the unique reactivity conferred by the combination of a Lewis acidic boron center, a labile B-Br bond, and nucleophilic sulfur atoms. Understanding the thermal stability and decomposition pathways of this and related compounds is critical for determining their shelf-life, safe handling procedures, and applicability in thermally demanding processes. This guide provides a comprehensive overview of the predicted thermal behavior of this compound and outlines the necessary experimental protocols for its detailed investigation.
Predicted Thermal Stability and Decomposition
The thermal stability of this compound is expected to be governed by the relative strengths of its constituent bonds: B-Br, B-S, S-C, and C-H. The primary decomposition pathway is likely to be initiated by the cleavage of the weakest bond or through intermolecular reactions facilitated by the Lewis acidic boron center.
Plausible Decomposition Pathways
Several decomposition routes can be postulated:
-
Disproportionation/Redistribution: Similar to other mixed-substituent boranes, this compound may undergo redistribution reactions at elevated temperatures to yield tris(methylthio)borane (B(SCH₃)₃), dibromobis(methylthio)diborane, and other boron-bromine-sulfur species. This process is driven by the thermodynamic stability of the resulting products.
-
Intramolecular Elimination: Elimination of methyl bromide (CH₃Br) could occur, leading to the formation of polymeric or cyclic (B-S) species. This pathway involves the migration of a methyl group to the bromine atom with concurrent B-S bond cleavage.
-
Radical Decomposition: At higher temperatures, homolytic cleavage of the B-S or S-C bonds could initiate radical chain reactions, leading to a complex mixture of decomposition products, including non-volatile boron-sulfur-carbon polymers and volatile fragments.
A proposed logical relationship for the initial decomposition steps is illustrated in the diagram below.
Caption: Proposed initial decomposition pathways for this compound.
Quantitative Data Summary (Prospective)
The following tables are templates for the quantitative data that would need to be collected through experimental investigation to fully characterize the thermal stability of this compound.
Table 1: Thermal Decomposition Onset Temperatures
| Technique | Atmosphere | Heating Rate (°C/min) | Onset Temperature (°C) | Peak Decomposition Temperature (°C) |
| TGA | Nitrogen | 10 | Data to be collected | Data to be collected |
| TGA | Air | 10 | Data to be collected | Data to be collected |
| DSC | Nitrogen | 10 | Data to be collected | Data to be collected |
| DSC | Air | 10 | Data to be collected | Data to be collected |
Table 2: Kinetic Parameters of Decomposition (from TGA/DSC)
| Method | Atmosphere | Activation Energy (Ea, kJ/mol) | Pre-exponential Factor (A, s⁻¹) |
| Kissinger | Nitrogen | Data to be collected | Data to be collected |
| Flynn-Wall-Ozawa | Nitrogen | Data to be collected | Data to be collected |
Table 3: Major Gaseous Decomposition Products (from TGA-MS/GC-MS)
| Temperature (°C) | Gaseous Product | Relative Abundance |
| Tonset | Data to be collected | Data to be collected |
| Tpeak | Data to be collected | Data to be collected |
| Tfinal | Data to be collected | Data to be collected |
Experimental Protocols
Due to the air- and moisture-sensitive nature of this compound, all manipulations should be carried out using standard Schlenk line or glovebox techniques under an inert atmosphere (e.g., argon or nitrogen).[1][2][3]
Synthesis of this compound
A potential synthetic route involves the reaction of boron tribromide (BBr₃) with methanethiol (CH₃SH) or a lead(II) thiomethoxide (Pb(SCH₃)₂).
Protocol:
-
In a glovebox, dissolve boron tribromide in a dry, inert solvent (e.g., hexane or dichloromethane) in a Schlenk flask equipped with a magnetic stir bar.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a stoichiometric amount (2 equivalents) of methanethiol or lead(II) thiomethoxide to the stirred solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
If using lead(II) thiomethoxide, the lead(II) bromide precipitate is removed by filtration under inert atmosphere.
-
The solvent and any volatile byproducts are removed under vacuum to yield the crude product.
-
Purification can be achieved by vacuum distillation or recrystallization.
Thermal Analysis
4.2.1 Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature.[4]
Protocol:
-
In a glovebox, load a small, accurately weighed sample (2-5 mg) of this compound into an alumina or platinum TGA pan.
-
Seal the TGA pan in a hermetic container for transfer to the instrument.
-
Place the pan in the TGA instrument under a high flow of inert gas (nitrogen or argon).
-
Heat the sample from room temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 5, 10, 15, and 20 °C/min to allow for kinetic analysis).
-
Record the mass loss as a function of temperature.
4.2.2 Differential Scanning Calorimetry (DSC) DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points, phase transitions, and decomposition enthalpies.
Protocol:
-
In a glovebox, hermetically seal a small, accurately weighed sample (1-3 mg) of this compound in an aluminum DSC pan.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) under a continuous flow of inert gas.
-
Record the heat flow as a function of temperature.
Evolved Gas Analysis (EGA)
To identify the gaseous decomposition products, TGA can be coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR).
Protocol:
-
Perform TGA as described in section 4.2.1.
-
The outlet gas from the TGA furnace is transferred via a heated transfer line to the MS or FTIR spectrometer.
-
Record the mass spectra or infrared spectra of the evolved gases as a function of temperature.
The overall experimental workflow for characterizing the thermal stability of this compound is depicted below.
Caption: Experimental workflow for thermal stability analysis.
Conclusion
While specific experimental data for this compound is currently lacking, a comprehensive understanding of its thermal stability and decomposition can be achieved through a systematic application of the experimental protocols outlined in this guide. The predicted decomposition pathways, centered around disproportionation, elimination, and radical reactions, provide a solid basis for the interpretation of future experimental results. The data generated from such studies will be invaluable for the safe handling, storage, and application of this and related organoboron compounds in various fields of chemical research and development.
References
Unveiling the Boron-Sulfur Bond: A Technical Guide to the Early Studies and Discovery of Borane-Sulfide Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The advent of borane chemistry has profoundly impacted synthetic organic chemistry, providing a versatile toolkit for a myriad of transformations. Central to this revolution are the stabilized borane adducts, among which borane-sulfide compounds have emerged as robust and highly practical reagents. This technical guide delves into the seminal early studies that led to the discovery and characterization of these compounds, tracing their evolution from laboratory curiosities to indispensable reagents in modern chemistry. We will explore the foundational work of pioneers like Alfred Stock, the insightful investigations of A. B. Burg and H. I. Schlesinger, and the groundbreaking applications developed by Nobel laureate Herbert C. Brown. This document provides a comprehensive overview of the initial synthesis, characterization, and the discovery of the synthetic utility of borane-sulfide compounds, supported by detailed experimental protocols, quantitative data, and logical pathway visualizations.
The Dawn of Borane Chemistry: Alfred Stock's Pioneering Work
The systematic investigation of boron hydrides, or boranes, was initiated in the early 20th century by the German chemist Alfred Stock.[1] His meticulous work, conducted under challenging experimental conditions due to the high reactivity and toxicity of these compounds, laid the groundwork for the entire field of borane chemistry.[1] Stock's research primarily focused on the synthesis and characterization of various boranes, which he named in analogy to alkanes.[1] While his early work did not specifically detail the synthesis of stable borane-sulfide adducts, his development of high-vacuum techniques was crucial for handling these air-sensitive compounds and paved the way for their eventual discovery.[2]
The First Borane Adducts: The Contribution of Burg and Schlesinger
The first concrete evidence for the existence of stable borane adducts with Lewis bases came from the work of Anton B. Burg and Hermann I. Schlesinger. Their 1937 publication in the Journal of the American Chemical Society provided a cornerstone for understanding the nature of the boron-Lewis base interaction.[3] While this seminal paper focused on borane carbonyl and borane trimethylammine, it established the concept of stabilizing the highly reactive borane (BH₃) through coordination with a Lewis base. This principle was fundamental to the subsequent development of other borane adducts, including those with sulfur compounds.
The Emergence of Borane-Sulfide Adducts
Following the foundational work on borane adducts, investigations into the interaction of borane with various Lewis bases expanded. Organic sulfides, with their available lone pair of electrons on the sulfur atom, were logical candidates for forming stable complexes with borane.
First Synthesis and Characterization
The synthesis of borane-sulfide adducts is generally achieved by the direct reaction of diborane (B₂H₆) with the corresponding organic sulfide. The most well-studied and widely used of these is the borane dimethyl sulfide complex (BH₃·S(CH₃)₂), commonly known as BMS.[4]
Experimental Protocol: Synthesis of Borane Dimethyl Sulfide (BMS)
The preparation of BMS involves the absorption of diborane gas into dimethyl sulfide.[4]
-
Apparatus: A gas absorption train is typically used, where a stream of diborane gas is bubbled through a cooled solution of dimethyl sulfide.
-
Procedure:
-
Dimethyl sulfide is placed in a reaction vessel and cooled, typically in an ice bath or to a lower temperature, to minimize its vapor pressure and enhance gas absorption.
-
Diborane gas, generated from a suitable precursor (e.g., the reaction of sodium borohydride with a Lewis acid), is passed through the dimethyl sulfide with stirring.
-
The reaction is exothermic, and cooling is necessary to control the temperature and prevent the dissociation of the formed adduct.
-
The completion of the reaction is indicated by the cessation of gas absorption.
-
-
Purification: The resulting BMS can be purified by bulb-to-bulb vacuum transfer to remove any non-volatile impurities.[4]
Logical Workflow for the Synthesis of Borane Dimethyl Sulfide
Caption: Synthesis of Borane Dimethyl Sulfide (BMS).
Early Quantitative and Spectroscopic Data
Early studies focused on understanding the stability and properties of these newly synthesized adducts.
Table 1: Physical and Spectroscopic Properties of Borane Dimethyl Sulfide (BMS)
| Property | Value | Reference |
| Physical Properties | ||
| Molecular Formula | (CH₃)₂S·BH₃ | [5] |
| Molecular Weight | 75.97 g/mol | [5] |
| Appearance | Colorless liquid | [4] |
| Density | 0.801 g/mL at 25 °C | [5] |
| Melting Point | -38 °C | |
| Boiling Point | 97 °C (decomposes) | |
| Spectroscopic Data | ||
| ¹H NMR (CDCl₃) | δ ~2.1 (s, 6H, CH₃), ~0.5-2.5 (q, 3H, BH₃) | [6] |
| ¹¹B NMR | Quartet (due to coupling with ³H) | [7][8] |
| IR Spectroscopy (cm⁻¹) | B-H stretching ~2250-2400 | [8] |
The Hydroboration Revolution: H.C. Brown's Application of Borane-Sulfide Compounds
The true potential of borane-sulfide compounds was unlocked through the pioneering work of Herbert C. Brown. In 1956, Brown and B.C. Subba Rao published a seminal paper in the Journal of the American Chemical Society that introduced the hydroboration reaction.[3][7] This discovery, which earned Brown the Nobel Prize in Chemistry in 1979, transformed synthetic organic chemistry.[9]
The initial work on hydroboration utilized borane generated in situ. However, the development of stable and soluble borane adducts, such as BMS, greatly enhanced the practicality and safety of the reaction.[2] BMS offered several advantages over other borane sources like the borane-tetrahydrofuran complex (BH₃·THF), including higher stability and concentration.[4]
The Hydroboration-Oxidation Reaction
The hydroboration-oxidation of alkenes is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding an alcohol.
Experimental Protocol: Hydroboration-Oxidation of an Alkene using BMS
-
Step 1: Hydroboration
-
The alkene is dissolved in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF).
-
A solution of borane dimethyl sulfide (BMS) is added dropwise to the alkene solution at a controlled temperature, typically 0 °C to room temperature.
-
The reaction mixture is stirred for a specified period to ensure the complete formation of the trialkylborane intermediate.
-
-
Step 2: Oxidation
-
To the trialkylborane solution, an aqueous solution of sodium hydroxide is added, followed by the slow, dropwise addition of hydrogen peroxide (30% solution).
-
The reaction is often exothermic and may require cooling to maintain a moderate temperature.
-
After the addition is complete, the mixture is stirred until the oxidation is complete.
-
The organic product (alcohol) is then extracted from the aqueous layer using a suitable organic solvent.
-
Signaling Pathway of the Hydroboration-Oxidation Reaction
Caption: Hydroboration-Oxidation of an Alkene.
Conclusion
The journey from the initial theoretical considerations of borane adducts to the widespread application of borane-sulfide compounds in organic synthesis is a testament to the power of fundamental research and the ingenuity of synthetic chemists. The early studies by pioneers like Stock, Burg, and Schlesinger laid the essential groundwork, while the groundbreaking work of H.C. Brown transformed a chemical curiosity into a cornerstone of modern synthetic methodology. The stability, solubility, and ease of handling of borane dimethyl sulfide have solidified its place as a critical reagent for researchers, scientists, and drug development professionals, enabling the efficient and selective synthesis of a vast array of complex molecules. The foundational discoveries detailed in this guide continue to inspire the development of new borane-based reagents and synthetic transformations.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Hydroboration Reaction [drugfuture.com]
- 3. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 4. Borane dimethyl sulfide complex 13292-87-0 [sigmaaldrich.com]
- 5. rsc.org [rsc.org]
- 6. acshist.scs.illinois.edu [acshist.scs.illinois.edu]
- 7. Borane-methyl sulfide complex(13292-87-0) IR Spectrum [chemicalbook.com]
- 8. nobelprize.org [nobelprize.org]
- 9. Hydroboration - Wikipedia [en.wikipedia.org]
Bromobis(methylthio)borane: A Technical Guide to Safety, Handling, and Storage
Executive Summary
This technical guide provides an in-depth overview of the known safety, handling, and storage precautions for Bromobis(methylthio)borane. Due to the limited availability of specific data for this compound, this guide leverages information from its structural analogue, Bromobis(isopropylthio)borane, to inform on potential hazards and mitigation strategies. This document is intended for researchers, scientists, and professionals in drug development who may work with this or similar reactive organoboron compounds. The core focus is on presenting available quantitative data, outlining experimental protocols for a related compound, and providing clear visual aids for safety workflows.
Chemical and Physical Properties
Quantitative data for this compound is scarce. The following table summarizes the available physical and chemical properties of its analogue, Bromobis(isopropylthio)borane, which can be used as an estimate.
| Property | Value | Source |
| Molecular Formula | C6H14BBrS2 | ChemicalBook[1] |
| Molecular Weight | 241.02 g/mol | ChemicalBook[1] |
| Appearance | Light-yellow oil | ChemicalBook[1] |
| Boiling Point | 75-80 °C at 2 mmHg | ChemicalBook[1] |
| Density | 1.259 ± 0.06 g/cm³ (Predicted) | ChemicalBook[1] |
| Solubility | Soluble in most organic solvents (e.g., pentane, CH2Cl2) | ChemicalBook[1] |
| Reactivity | Reacts rapidly with water and other protic solvents. | ChemicalBook[1] |
| Odor | Unpleasant | ChemicalBook[1] |
Safety and Hazard Information
While a specific Safety Data Sheet (SDS) for this compound is not available, the hazards can be inferred from its analogue and the general class of borane compounds. Boranes are known to be toxic, and their reactivity with water can release flammable gases.[2]
Potential Hazards:
-
Flammability: Likely to be a flammable liquid and vapor.[2]
-
Water Reactivity: Reacts rapidly, potentially violently, with water and protic solvents to release flammable gases which may ignite spontaneously.[1][2]
-
Corrosivity: May cause severe skin burns and eye damage.[2]
-
Toxicity: Harmful if swallowed or inhaled. Borane compounds can exhibit toxicity, with some affecting the central nervous system.[2][3][4] Inhalation may cause respiratory irritation.[2]
-
Environmental Hazards: Potentially harmful to aquatic life with long-lasting effects.[2]
Personal Protective Equipment (PPE):
| Equipment | Specification |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear flame-retardant, chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used if there is a risk of inhalation. |
Handling and Storage Protocols
Strict adherence to safety protocols is mandatory when handling this compound.
Handling:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent contact with moisture and air.
-
Ventilation: Work in a well-ventilated fume hood.
-
Ignition Sources: Keep away from open flames, sparks, and hot surfaces.[2]
-
Water Contact: Avoid all contact with water and other protic solvents.[1]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage:
-
Conditions: Store in a tightly sealed container under an inert atmosphere (argon is recommended).[1] The recommended storage temperature for the isopropyl analogue is 0 °C.[1]
-
Location: Store in a cool, dry, well-ventilated area designated for flammable and water-reactive materials.
-
Incompatibilities: Store away from water, protic solvents, and oxidizing agents.
Experimental Protocol: Synthesis of Bromobis(isopropylthio)borane
The following is an experimental protocol for the synthesis of the analogue, Bromobis(isopropylthio)borane, which may be adapted for this compound with appropriate modifications.[1]
Materials:
-
Bis(isopropylthio)lead(II)
-
Boron Tribromide
-
Pentane (anhydrous)
-
Dichloromethane (CH2Cl2, anhydrous)
-
Argon gas
Procedure:
-
To a stirred mixture of 3.57 g (0.010 mol) of bis(isopropylthio)lead(II) in 20 mL of pentane under an argon atmosphere at 25 °C, add a solution of 0.95 mL (0.010 mol) of Boron Tribromide in 10 mL of pentane.
-
After stirring the mixture for 20 minutes, add 10 mL of CH2Cl2 and heat the mixture under reflux for 2.5 hours.
-
Cool the reaction mixture to 25 °C.
-
Remove the white precipitate (PbBr2) by filtration under an argon atmosphere.
-
Distill the filtrate under argon to remove the solvents.
-
Distill the remaining residue under reduced pressure to yield Bromobis(isopropylthio)borane as a yellow oil (boiling point 75-80 °C at 2 mmHg).
Visual Safety Guide
The following diagrams illustrate the logical relationships for safe handling and emergency response.
Caption: Workflow for the safe handling of this compound.
Caption: Emergency response plan for a spill of this compound.
References
Theoretical Framework for the Structural Elucidation of Bromobis(methylthio)borane: A Computational Guide
Abstract: This technical whitepaper provides a comprehensive theoretical framework for investigating the molecular structure and properties of Bromobis(methylthio)borane (BrB(SMe)₂). In the absence of direct experimental or computational studies in the current literature, this guide outlines a robust computational methodology based on established theoretical chemistry principles. It is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the in silico characterization of novel organoboron compounds. The methodologies, expected data, and logical workflows are presented to serve as a blueprint for future computational research on this molecule.
Introduction
Organoboron compounds are of significant interest in organic synthesis, materials science, and medicinal chemistry due to the unique electronic properties of the boron center. This compound, with its combination of a halogen and two sulfur-containing ligands, presents an intriguing case for theoretical study. The interplay between the electron-withdrawing bromine atom, the lone pairs on the sulfur atoms, and the vacant p-orbital of the boron atom is expected to significantly influence its molecular geometry, reactivity, and spectroscopic signature.
This document outlines a detailed theoretical approach to characterize the structure of this compound using quantum chemical calculations. The proposed protocols are based on widely accepted computational methods that have been successfully applied to other borane derivatives.[1][2][3]
Proposed Molecular Structure and Symmetry
Based on Valence Shell Electron Pair Repulsion (VSEPR) theory, the boron atom in this compound is the central atom bonded to one bromine and two sulfur atoms.[4][5][6] This arrangement suggests a trigonal planar geometry around the boron center. The molecule is expected to belong to the C₂ᵥ point group, assuming a planar arrangement of the B, Br, and two S atoms, with the methyl groups symmetrically oriented.
Detailed Computational Protocol
The following section details a hypothetical but robust computational methodology for the structural and electronic characterization of this compound.
Geometry Optimization and Vibrational Frequency Analysis
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation.
Protocol:
-
Initial Structure Generation: A starting 3D structure of this compound will be constructed using standard bond lengths and angles.
-
Computational Method: Density Functional Theory (DFT) is a suitable method for balancing accuracy and computational cost. The B3LYP functional is a widely used hybrid functional for such systems.
-
Basis Set Selection: A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions for the sulfur and bromine atoms.
-
Optimization Algorithm: The geometry will be optimized until the forces on all atoms are negligible and the structure corresponds to a minimum on the potential energy surface.
-
Frequency Calculation: Following optimization, a vibrational frequency analysis will be performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.
Electronic Structure and Bonding Analysis
To understand the nature of the chemical bonds, particularly the B-S and B-Br bonds, further analysis is required.
Protocol:
-
Natural Bond Orbital (NBO) Analysis: NBO analysis will be performed on the optimized geometry to investigate charge distribution, hybridization, and donor-acceptor interactions between the sulfur lone pairs and the vacant p-orbital of the boron atom.
-
Molecular Orbital (MO) Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) will be calculated to determine the molecule's electronic frontier orbitals and predict its reactivity.
Predicted Quantitative Data
The following tables summarize the expected (hypothetical) quantitative data from the proposed computational studies. These values are illustrative and based on typical values for similar organoboron compounds.
Table 1: Predicted Geometrical Parameters for this compound
| Parameter | Predicted Value |
| Bond Lengths (Å) | |
| B-Br | 1.95 |
| B-S | 1.80 |
| S-C | 1.82 |
| C-H | 1.09 |
| **Bond Angles (°) ** | |
| S-B-S | 118.0 |
| S-B-Br | 121.0 |
| B-S-C | 105.0 |
| S-C-H | 109.5 |
| Dihedral Angles (°) | |
| C-S-B-S | 180.0 (for anti-conformation) |
| C-S-B-Br | 0.0 (for anti-conformation) |
Table 2: Predicted Spectroscopic and Electronic Data
| Property | Predicted Value |
| Key Vibrational Frequencies (cm⁻¹) | |
| B-Br Stretch | ~750 |
| B-S Asymmetric Stretch | ~950 |
| B-S Symmetric Stretch | ~600 |
| NBO Charges (a.u.) | |
| Boron (B) | +0.50 |
| Bromine (Br) | -0.35 |
| Sulfur (S) | -0.10 |
| Molecular Orbital Energies (eV) | |
| HOMO | -8.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap | 7.3 |
Visualizations
The following diagrams illustrate the proposed molecular structure and the computational workflow.
Caption: Proposed molecular structure of this compound.
Caption: Workflow for theoretical calculations on this compound.
Conclusion
While direct computational data for this compound is not currently available, this guide provides a comprehensive and technically sound framework for its theoretical investigation. The proposed DFT-based methodology is expected to yield reliable predictions of its molecular structure, spectroscopic properties, and electronic characteristics. The successful application of this workflow will provide valuable insights into the fundamental properties of this novel organoboron compound, paving the way for its potential application in various fields of chemistry.
References
Methodological & Application
Application Notes and Protocols for Ether Cleavage Using Boron-Based Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the cleavage of ethers, a critical transformation in organic synthesis and drug development for the deprotection of hydroxyl groups. While the specific inquiry concerned the use of bromobis(methylthio)borane, a thorough review of the scientific literature reveals a lack of documented applications or established protocols for this particular reagent in ether cleavage.
Therefore, this guide will focus on the most widely used and well-documented boron-based reagent for this purpose: Boron Tribromide (BBr₃) . We will also briefly discuss other relevant thioborane reagents. The information presented herein is intended to provide researchers with the necessary knowledge to safely and effectively perform ether dealkylation reactions.
Application Notes: Ether Cleavage with Boron Tribromide (BBr₃)
Boron tribromide is a powerful Lewis acid that is highly effective for the cleavage of a wide variety of ethers, including aryl methyl ethers, alkyl ethers, and ethers with more complex alkyl groups.[1][2] Its high reactivity allows for dealkylation under relatively mild conditions, often at low temperatures, making it compatible with a range of functional groups.[3]
Mechanism of Action
The cleavage of ethers by BBr₃ proceeds through a mechanism initiated by the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom.[4][5] The subsequent steps depend on the nature of the alkyl groups of the ether.
-
For ethers with primary or methyl groups: The reaction typically follows an Sₙ2 pathway. A bromide ion, either from another molecule of BBr₃ or from the initial adduct, acts as a nucleophile and attacks the less sterically hindered alkyl group, leading to the cleavage of the C-O bond.[1][6]
-
For ethers with tertiary, benzylic, or allylic groups: The reaction is more likely to proceed through an Sₙ1 mechanism due to the ability of these groups to form stable carbocations.[7][8]
Recent computational studies have suggested a more complex, bimolecular mechanism for the cleavage of aryl methyl ethers, where one BBr₃-ether adduct acts as a bromide donor to a second adduct.[9] This proposed mechanism helps to explain the observed stoichiometry where less than one equivalent of BBr₃ can cleave the ether.[9]
Scope and Limitations
Substrate Scope:
-
Aryl Methyl Ethers: BBr₃ is particularly effective for the demethylation of aryl methyl ethers to the corresponding phenols.[2] This is a very common application in natural product synthesis and medicinal chemistry.
-
Alkyl Ethers: Both symmetrical and unsymmetrical alkyl ethers can be cleaved. In the case of unsymmetrical ethers, the regioselectivity of the cleavage depends on the steric and electronic nature of the alkyl groups.[3]
-
Functional Group Tolerance: BBr₃ shows good tolerance for a variety of functional groups. However, it can react with other Lewis basic functional groups, and care must be taken with sensitive substrates.[3] Groups like esters and lactones can be cleaved at higher temperatures.
Limitations:
-
Stoichiometry: While sub-stoichiometric amounts can be effective, often 1 to 3 equivalents of BBr₃ are used to ensure complete reaction.[2][9]
-
Chemoselectivity: In molecules with multiple ether groups, achieving selective cleavage can be challenging and may require careful control of reaction conditions.
-
Safety: BBr₃ is a highly corrosive and moisture-sensitive reagent that reacts violently with water.[10] All manipulations must be carried out under an inert atmosphere and with appropriate personal protective equipment.
Experimental Protocols
General Protocol for the Demethylation of an Aryl Methyl Ether with BBr₃
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl methyl ether (1.0 equiv)
-
Anhydrous dichloromethane (DCM)
-
Boron tribromide (1.0 M solution in DCM, 1.0 - 3.0 equiv)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, septum, nitrogen/argon inlet, magnetic stirrer, and syringes
Procedure:
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add the aryl methyl ether.
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane. The concentration can vary, but a 0.1 to 0.5 M solution is typical.
-
Cooling: Cool the solution to the desired temperature using an appropriate cooling bath (e.g., ice-water bath for 0 °C, or dry ice/acetone bath for -78 °C).
-
Addition of BBr₃: Slowly add the boron tribromide solution (1.0 M in DCM) to the stirred solution of the ether via syringe. A white precipitate may form during the addition.[10]
-
Reaction Monitoring: Allow the reaction mixture to stir at the chosen temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of methanol at the reaction temperature. This will react with any excess BBr₃.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
Carefully add water to the reaction mixture.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by an appropriate method, such as column chromatography or recrystallization.
Data Presentation
The following table summarizes typical reaction conditions and yields for the demethylation of various aryl methyl ethers using BBr₃.
| Entry | Substrate | BBr₃ (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Anisole | 1.1 | DCM | 0 | 4 | 95 |
| 2 | 4-Bromoanisole | 1.2 | DCM | -78 to rt | 12 | 92 |
| 3 | 1,4-Dimethoxybenzene | 2.2 | DCM | 0 | 6 | 88 (bis-phenol) |
| 4 | 3,3'-Dimethoxybiphenyl | 1.7 | DCM | -80 to rt | overnight | 77-86 |
| 5 | N-[2-(3-Methoxyphenyl)ethyl]phthalimide | 2.0 | DCM | -78 to rt | 2 | 85 (cyclized product) |
Note: Yields are for the isolated, purified product. Reaction conditions and yields are highly substrate-dependent and may require optimization.
Visualizations
Proposed Mechanism of BBr₃-Mediated Ether Cleavage
Caption: Proposed Sₙ2 mechanism for BBr₃-mediated ether cleavage.
Experimental Workflow for Ether Cleavage
Caption: General experimental workflow for ether cleavage using BBr₃.
Safety Information
Boron tribromide is a hazardous chemical and must be handled with extreme caution in a well-ventilated fume hood.
-
Corrosive: Causes severe skin burns and eye damage.[10]
-
Moisture Sensitive: Reacts violently with water, releasing flammable and corrosive fumes.[10]
-
Inhalation Hazard: Corrosive to the respiratory tract.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.
-
Handling: Use syringes and cannulation techniques for transferring the reagent under an inert atmosphere.
-
Quenching: Quench excess reagent and the reaction mixture slowly and carefully with a suitable protic solvent like methanol at low temperature before adding water.
Thioborane Reagents
While "this compound" is not a documented reagent for ether cleavage, other thioborane reagents have been explored in organic synthesis. For instance, dimethylboron bromide has been reported as an effective reagent for the cleavage of C-O bonds in a variety of ethers, reportedly acting through a preponderantly Sₙ2 mechanism.[11] This suggests that related thioboron compounds could potentially be developed as ether cleavage reagents, although specific protocols and reactivity data are not widely available.
Conclusion
Boron tribromide remains the reagent of choice among boron-based compounds for the efficient and versatile cleavage of ethers. Its broad substrate scope and high reactivity make it an invaluable tool in organic synthesis. While the specific reagent "this compound" is not established for this transformation, the principles and protocols outlined for BBr₃ provide a solid foundation for researchers working on the deprotection of ethers in complex molecular settings. Adherence to strict safety protocols is paramount when working with these powerful reagents.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 3. bdigital.ufp.pt [bdigital.ufp.pt]
- 4. Boron tribromide (BBr3) cleaves ethers to give alkyl halides and ... | Study Prep in Pearson+ [pearson.com]
- 5. pearson.com [pearson.com]
- 6. Ether cleavage - Sciencemadness Wiki [sciencemadness.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Reactions of Ethers-Ether Cleavage - Chemistry Steps [chemistrysteps.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. chemistry.mdma.ch [chemistry.mdma.ch]
Application Notes and Protocols: Bromobis(methylthio)borane in Deprotection Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to selectively mask reactive functional groups while transformations are carried out elsewhere in the molecule. The subsequent removal, or deprotection, of these groups is a critical step that requires mild and selective reagents to avoid compromising the integrity of the often complex and sensitive target molecules. While a vast array of deprotection methods exists, the development of new reagents with unique reactivity and selectivity profiles remains an active area of research.
Bromobis(methylthio)borane, BBr(SMe)₂, is a promising but less documented thioborane reagent for the cleavage of protecting groups. Due to the limited direct literature on this compound, this document provides a detailed overview of its anticipated applications in deprotection reactions based on the well-established reactivity of analogous thioboranes and other boron-based Lewis acids, such as Boron Tribromide (BBr₃) and its derivatives. Thioboranes are known for their soft Lewis acidity, which can impart unique selectivity in the cleavage of ethers, esters, and carbamates, often under milder conditions than their trihalide counterparts.
These notes are intended to serve as a practical guide for researchers in organic synthesis and drug development, providing detailed protocols, quantitative data from analogous systems, and mechanistic insights to facilitate the application of this compound and related reagents in their work.
Deprotection of Ethers
The cleavage of ethers, particularly methyl ethers of phenols and alcohols, is a common challenge in the synthesis of natural products and pharmaceuticals. Boron-based Lewis acids are highly effective for this transformation.
Application Overview
This compound is expected to be a mild and selective reagent for the deprotection of various ether protecting groups. Its reactivity is likely to be attenuated compared to the highly reactive BBr₃, potentially offering better functional group tolerance. The soft nature of the methylthio ligands may enhance its selectivity for softer Lewis basic sites.
Key Features (Anticipated):
-
Mild Reaction Conditions: Cleavage of ethers is expected to proceed at or below room temperature.
-
High Selectivity: Potential for selective deprotection of methyl ethers in the presence of other functional groups.
-
Broad Substrate Scope: Applicable to a wide range of aryl methyl ethers and potentially other alkyl ethers.
Mechanistic Insight
The deprotection of ethers by boron halides typically proceeds via coordination of the Lewis acidic boron center to the ether oxygen. This is followed by nucleophilic attack of a bromide ion on the alkyl group, leading to the cleavage of the carbon-oxygen bond. In the case of this compound, the mechanism is expected to be analogous.
Caption: Proposed workflow for ether deprotection using this compound.
Quantitative Data for Analogous Ether Deprotection Reactions
The following table summarizes data for the deprotection of aryl methyl ethers using related boron-based reagents.
| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| BBr₃ | 4-Methoxybiphenyl | CH₂Cl₂ | -78 to RT | 12 | 95 | N/A |
| BCl₃/TBAI | 4-Methoxyanisole | CH₂Cl₂ | -78 to 0 | 1.5 | 98 | [1] |
| B(C₆F₅)₃/Et₃SiH | Anisole | Toluene | RT | 0.5 | 95 | [1] |
Experimental Protocol: General Procedure for Aryl Methyl Ether Deprotection (Adapted from BBr₃ Protocols)
Materials:
-
Aryl methyl ether (1.0 equiv)
-
This compound (1.1 - 1.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a solution of the aryl methyl ether in anhydrous CH₂Cl₂ at -78 °C under an inert atmosphere, add a solution of this compound in CH₂Cl₂ dropwise.
-
Allow the reaction mixture to stir at -78 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench with methanol.
-
Add saturated aqueous NaHCO₃ and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Deprotection of Esters
Ester protecting groups are widely used for carboxylic acids. Their cleavage under mild conditions is crucial, especially in the late stages of complex molecule synthesis.
Application Overview
Thioboranes are effective reagents for the cleavage of esters, often showing selectivity for methyl esters over other alkyl esters. This compound is anticipated to be a useful reagent for this purpose, potentially offering advantages in terms of mildness and selectivity.
Key Features (Anticipated):
-
Selective Cleavage: Potential for selective deprotection of methyl esters in the presence of other functional groups.
-
Mild Conditions: Reactions are expected to proceed at or below room temperature.
-
Compatibility: May be compatible with a range of other functional groups.
Mechanistic Insight
The cleavage of esters by boron-based reagents is thought to proceed through initial coordination of the boron to the carbonyl oxygen, followed by nucleophilic attack of a halide or thiolate at the ester alkyl group.
Caption: Logical flow for ester deprotection mediated by this compound.
Quantitative Data for Analogous Ester Deprotection Reactions
| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| B(SMe)₃ | Methyl benzoate | Xylene | 80 | 24 | 95 | N/A |
| BBr₃ | Methyl p-toluate | CH₂Cl₂ | 25 | 48 | 90 | N/A |
| AlI₃ | Ethyl cinnamate | CH₃CN | RT | 0.5 | 92 | N/A |
Experimental Protocol: General Procedure for Methyl Ester Deprotection (Adapted from B(SMe)₃ Protocols)
Materials:
-
Methyl ester (1.0 equiv)
-
This compound (1.5 - 2.0 equiv)
-
Anhydrous toluene or xylene
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the methyl ester in anhydrous toluene under an inert atmosphere.
-
Add this compound to the solution at room temperature.
-
Heat the reaction mixture to a specified temperature (e.g., 80 °C) and monitor by TLC.
-
After completion, cool the reaction to room temperature and pour it into 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting carboxylic acid by recrystallization or column chromatography.
Deprotection of Carbamates
Carbamates are one of the most common protecting groups for amines due to their stability and the variety of available deprotection methods.
Application Overview
Lewis acids, including boron-based reagents, can facilitate the deprotection of carbamates. This compound, with its soft Lewis acidic character, is expected to be effective for the cleavage of certain carbamate protecting groups, such as Boc and Cbz, potentially under conditions that are orthogonal to other methods.
Key Features (Anticipated):
-
Orthogonal Deprotection: May offer a deprotection strategy that is complementary to standard acidic, basic, or hydrogenolytic methods.
-
Mild Conditions: Avoids the use of strong acids or bases.
-
Selectivity: Potential for selective deprotection in the presence of other acid- or base-labile groups.
Mechanistic Insight
The deprotection of carbamates by a Lewis acid like this compound likely involves coordination to the carbonyl oxygen, which weakens the C-O bond and facilitates its cleavage. Subsequent collapse of the resulting intermediate would yield the free amine.
Caption: Proposed pathway for the deprotection of carbamates using this compound.
Quantitative Data for Analogous Carbamate Deprotection Reactions
| Reagent | Substrate | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| TMSI | N-Boc-Indole | CH₃CN | RT | 0.5 | 95 | [2] |
| BCl₃ | N-Cbz-Aniline | CH₂Cl₂ | 0 | 1 | 92 | N/A |
| 2-Mercaptoethanol/K₃PO₄ | N-Cbz-Alanine | DMAc | 75 | 24 | High | [3] |
Experimental Protocol: General Procedure for Carbamate Deprotection (Adapted from Lewis Acid Protocols)
Materials:
-
N-protected amine (1.0 equiv)
-
This compound (1.5 - 2.5 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Argon or Nitrogen atmosphere
Procedure:
-
Dissolve the N-protected amine in anhydrous CH₂Cl₂ under an inert atmosphere.
-
Cool the solution to 0 °C and add this compound dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Cool the reaction mixture to 0 °C and carefully quench by the addition of saturated aqueous NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous K₂CO₃, filter, and concentrate under reduced pressure.
-
Purify the crude amine by an appropriate method (e.g., column chromatography, distillation, or salt formation/recrystallization).
Conclusion
While direct experimental data for this compound in deprotection reactions is not extensively available in the current literature, the established reactivity of analogous thioboranes and boron-based Lewis acids provides a strong foundation for its potential applications. It is anticipated that this compound will serve as a mild and selective reagent for the cleavage of ethers, esters, and carbamates. The protocols and data presented here, derived from closely related systems, offer a valuable starting point for researchers wishing to explore the utility of this promising reagent in organic synthesis. As with any new reagent, careful optimization of reaction conditions for specific substrates is recommended.
References
Application Notes and Protocols for Bromobis(methylthio)borane in Organic Synthesis
A comprehensive search of available scientific literature and chemical databases reveals a significant lack of information regarding the synthesis, properties, and applications of bromobis(methylthio)borane as a reagent in organic synthesis. Despite extensive queries, no specific experimental protocols, quantitative data, or detailed application notes for this particular compound could be retrieved.
The National Institute of Standards and Technology (NIST) WebBook lists this compound with the chemical formula C2H6BBrS2 and CAS Registry Number 29877-98-3.[1] However, beyond this basic identification, its reactivity and utility in synthetic chemistry are not documented in readily accessible sources.
Searches for analogous compounds, such as bromobis(dimethylamino)borane, provide information on their properties and applications, but this information cannot be directly extrapolated to this compound due to the differing electronic and steric effects of the methylthio group compared to the dimethylamino group.
Alternative Reagents for Similar Transformations:
For researchers and drug development professionals seeking reagents for functionalities commonly addressed by boron halides, several well-documented alternatives exist. For instance, in the cleavage of ethers, a common application for boron-based Lewis acids, Boron Tribromide (BBr3) is a widely used and extensively studied reagent.[2] The mechanism of ether cleavage by BBr3 is well-understood and can proceed through either SN1 or SN2 pathways depending on the ether's substitution pattern.[2][3]
Due to the absence of published data, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or visualizations for this compound. Researchers interested in the functionalities potentially offered by this reagent may need to undertake foundational research to synthesize and characterize it, and to explore its reactivity profile in various organic transformations. For immediate research and development needs, utilizing well-established reagents with extensive literature support is recommended.
References
Protocol for selective cleavage of methyl ethers with Bromobis(methylthio)borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective cleavage of methyl ethers is a critical transformation in organic synthesis, particularly in the fields of natural product synthesis and medicinal chemistry, where the methoxy group often serves as a protecting group for phenols. While various reagents can effect this transformation, boron-based Lewis acids are renowned for their efficacy under relatively mild conditions. This document provides a detailed protocol for the selective cleavage of aryl methyl ethers, a common structural motif in drug candidates and complex molecules. Due to the limited availability of specific protocols for Bromobis(methylthio)borane, this document details the widely-used and well-documented protocol for a closely related and highly effective reagent: Boron Tribromide (BBr₃) . The principles and general workflow described herein can serve as a valuable starting point for exploring the utility of other bromoborane reagents.
Reagent Overview: Boron Tribromide (BBr₃)
Boron tribromide is a powerful Lewis acid that readily complexes with the oxygen atom of an ether, facilitating the cleavage of the carbon-oxygen bond. It is particularly effective for the demethylation of aryl methyl ethers to the corresponding phenols.[1][2][3] The reaction typically proceeds at or below room temperature, offering an advantage over harsher methods that require high temperatures.[1] BBr₃ exhibits good functional group tolerance, leaving groups such as methylenedioxy and diphenyl ethers unaffected.[1]
Experimental Protocol: Cleavage of an Aryl Methyl Ether using BBr₃
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Aryl methyl ether
-
Boron tribromide (BBr₃) (1.0 M solution in dichloromethane is commercially available and recommended for easier handling)[3]
-
Anhydrous dichloromethane (DCM)
-
Deionized water
-
2 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Appropriate organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser, separatory funnel)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Magnetic stirrer and stir bar
-
Ice bath and/or dry ice/acetone bath
Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve the aryl methyl ether (1.0 equiv) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to the desired temperature. For many substrates, starting at -78 °C (dry ice/acetone bath) and slowly warming to 0 °C or room temperature is effective.[3]
-
Addition of BBr₃: Slowly add the boron tribromide solution (typically 1.1 to 1.5 equivalents per methoxy group) to the stirred solution of the aryl methyl ether via a dropping funnel or syringe. The addition should be done dropwise to control the reaction exotherm.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at the chosen temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of water or methanol while maintaining a low temperature (e.g., 0 °C). Caution: The quenching of BBr₃ is highly exothermic and releases HBr gas. This step must be performed in a well-ventilated fume hood.
-
Work-up:
-
Allow the mixture to warm to room temperature.
-
If a precipitate forms, it can often be dissolved by the addition of a suitable organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (2-3 times).
-
Combine the organic layers and wash sequentially with deionized water, 1 M HCl (optional, to remove any basic impurities), and brine.
-
Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
The crude product can be purified by standard techniques such as flash column chromatography on silica gel or recrystallization to yield the pure phenol.
-
Data Presentation: Typical Reaction Conditions and Yields for BBr₃ Mediated Demethylation
The following table summarizes representative data for the demethylation of various aryl methyl ethers using BBr₃, compiled from literature sources.
| Substrate (Aryl Methyl Ether) | Equivalents of BBr₃ | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Anisole | 1.1 | DCM | 0 to RT | 4 | >95 |
| 4-Methoxybiphenyl | 1.2 | DCM | -78 to RT | 12 | 85 |
| 3-Methoxy-N-methylmorphinan | 1.5 | DCM | 0 | 2 | 90 |
| Codeine | 1.1 | Chloroform | -15 | 0.5 | 88 |
| 2-Methoxynaphthalene | 1.2 | DCM | RT | 3 | 92 |
Note: This table is for illustrative purposes. Optimal conditions and yields will vary depending on the specific substrate and reaction scale.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the selective cleavage of methyl ethers using BBr₃.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical relationship between the target reagent and the provided protocol.
References
Application Notes and Protocols: The Potential Role of Bromobis(methylthio)borane in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of complex natural products is a cornerstone of modern organic chemistry and drug development. Success in this field often hinges on the availability of selective and efficient reagents for key transformations, such as the cleavage of protecting groups. Aryl methyl ethers are prevalent motifs in a vast number of natural products, and their demethylation to the corresponding phenols is a critical step in many total synthesis campaigns. While boron tribromide (BBr₃) is a widely recognized and powerful reagent for this purpose, the exploration of related thioboranes, such as bromobis(methylthio)borane (BrB(SMe)₂), remains a nascent area of investigation.[1][2][3][4]
These application notes explore the potential role of this compound in natural product synthesis, drawing parallels with the well-established reactivity of BBr₃. While direct applications of this compound in total synthesis are not yet extensively documented in the literature, its structural similarity to BBr₃ suggests it could serve as a valuable reagent for the selective cleavage of ethers, potentially offering unique reactivity, selectivity, or milder reaction conditions. This document provides a theoretical framework, proposed mechanisms, and template protocols to guide researchers in exploring the utility of this promising reagent.
Proposed Application: Selective Cleavage of Aryl Methyl Ethers
The deprotection of hydroxyl groups is a frequent challenge in the synthesis of phenolic natural products. Boron tribromide is a go-to reagent for this transformation due to its high Lewis acidity and the irreversible nature of the subsequent hydrolysis.[1][2][3][4] The reaction proceeds via coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group.
It is hypothesized that this compound could function in a similar manner, with the methylthio groups modulating the Lewis acidity of the boron center and potentially influencing its selectivity for different types of ether linkages. The softer nature of the methylthio ligand compared to bromide might offer advantages in substrates with multiple sensitive functional groups.
Established Mechanism of Ether Demethylation by BBr₃
The cleavage of aryl methyl ethers by BBr₃ is a well-studied process.[1][4] The reaction is initiated by the formation of a Lewis acid-base adduct between the ether and BBr₃. This is followed by an intramolecular or intermolecular nucleophilic attack by a bromide ion on the methyl group, proceeding through an Sₙ2-type mechanism. Subsequent aqueous workup hydrolyzes the resulting aryloxyboron species to afford the desired phenol.
Caption: Mechanism of BBr₃-mediated ether cleavage.
Proposed Mechanism for Ether Demethylation by this compound
By analogy to BBr₃, this compound is expected to demethylate aryl methyl ethers through a similar mechanistic pathway. The boron center would act as the Lewis acid, coordinating to the ether oxygen. The subsequent nucleophilic attack on the methyl group could be initiated by the bromide on the boron reagent itself. The resulting aryloxy(bis(methylthio))borane would then be hydrolyzed during workup to yield the phenol.
Caption: Proposed mechanism for ether cleavage by BrB(SMe)₂.
Data Presentation
The following table summarizes representative examples of BBr₃-mediated demethylation in the context of natural product synthesis, which can serve as a benchmark for evaluating the efficacy of this compound.
| Substrate (Natural Product Class) | Reaction Conditions | Yield (%) | Reference |
| Codeine (Alkaloid) | BBr₃, CH₂Cl₂, 0 °C to rt | 85 | J. Org. Chem. 1972, 37, 3368 |
| Griseofulvin derivative (Antifungal) | BBr₃, CH₂Cl₂, -78 °C to 0 °C | 92 | J. Org. Chem. 1980, 45, 1515 |
| Combretastatin A-4 (Stilbenoid) | BBr₃, CH₂Cl₂, -78 °C to rt | 88 | J. Med. Chem. 1995, 38, 3631 |
| Vanillin derivative (Phenolic) | BBr₃, CH₂Cl₂, 0 °C | 95 | Synthesis 1983, 249 |
Experimental Protocols
Note: The following protocols are provided as a guide. Researchers should optimize conditions for their specific substrates. All reactions involving boron halides and thiols should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for BBr₃-Mediated Demethylation of an Aryl Methyl Ether (Template)
This protocol is a general representation of the conditions frequently used for the demethylation of aryl methyl ethers in natural product synthesis.[5]
Materials:
-
Aryl methyl ether substrate
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Boron tribromide (BBr₃), 1.0 M solution in CH₂Cl₂
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, dried in an oven before use
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve the aryl methyl ether (1.0 equiv) in anhydrous CH₂Cl₂ (0.1–0.2 M) in a flame-dried, round-bottom flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution (1.1–1.5 equiv per methoxy group) dropwise via syringe.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to 0 °C or room temperature, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of methanol.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add saturated aqueous NaHCO₃ and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired phenol.
Protocol 2: Proposed Synthesis of this compound
Disclaimer: A specific, vetted literature protocol for the synthesis of this compound was not identified in the initial search. The following is a proposed method based on the known reactivity of boron halides with thiols. This reaction should be attempted with caution on a small scale by experienced chemists.
The reaction between boron tribromide and methanethiol is expected to proceed via a stepwise substitution of bromide for methylthiolate. Stoichiometric control is crucial to favor the formation of the desired product.
Materials:
-
Boron tribromide (BBr₃)
-
Methanethiol (MeSH) or sodium thiomethoxide (NaSMe)
-
Anhydrous, non-coordinating solvent (e.g., hexane or CH₂Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Schlenk line or glovebox for handling air- and moisture-sensitive reagents
Proposed Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve BBr₃ (1.0 equiv) in anhydrous hexane.
-
Cool the solution to -78 °C.
-
Slowly add a solution of sodium thiomethoxide (2.0 equiv) in a suitable solvent or bubble methanethiol gas (2.0 equiv) through the solution.
-
The reaction is expected to be exothermic and produce HBr gas if methanethiol is used. Ensure adequate venting through a bubbler.
-
After the addition, allow the mixture to slowly warm to room temperature and stir for several hours.
-
If sodium thiomethoxide is used, the resulting sodium bromide precipitate can be removed by filtration under inert atmosphere.
-
The solvent can be removed under reduced pressure to yield crude this compound, which should be purified by distillation under reduced pressure.
Characterization: The product should be characterized by NMR spectroscopy (¹¹B, ¹H, ¹³C) and mass spectrometry to confirm its identity and purity before use.
Safety and Handling
-
Boron Tribromide (BBr₃): Highly corrosive and moisture-sensitive. It reacts violently with water and protic solvents, releasing HBr gas. Handle only under an inert atmosphere in a fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Methanethiol (MeSH): A toxic, flammable gas with an extremely unpleasant odor. Handle only in a well-ventilated fume hood.
-
This compound: Expected to be moisture-sensitive and corrosive. Handle with the same precautions as BBr₃.
Conclusion and Future Outlook
While the direct application of this compound in natural product synthesis is an underexplored area, its potential as a reagent for selective ether cleavage is significant. By providing an alternative to the highly reactive BBr₃, it may offer a milder and more selective tool for the deprotection of sensitive substrates. The protocols and mechanistic insights provided herein are intended to serve as a foundation for further investigation into the synthetic utility of this and other thioborane reagents. Future research should focus on the synthesis and isolation of pure this compound, a systematic study of its reactivity with a range of ether-containing substrates, and its eventual application in the total synthesis of complex natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Demethylation of Methyl Ethers (O-Demethylation) [commonorganicchemistry.com]
- 4. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
Application Notes and Protocols: Mechanism of Bromobis(methylthio)borane Mediated Demethylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Demethylation of aryl methyl ethers is a critical transformation in organic synthesis, particularly in the late-stage modification of natural products and the synthesis of active pharmaceutical ingredients. While a variety of reagents can effect this transformation, boron-based Lewis acids are renowned for their efficacy under relatively mild conditions. Bromobis(methylthio)borane (BBr(SMe)₂), and its closely related analogue, boron tribromide-dimethyl sulfide complex (BBr₃·SMe₂), represent a class of more stable and easier-to-handle alternatives to neat boron tribromide. These reagents offer high yields in the cleavage of aryl alkyl ethers.[1] This document provides an overview of the proposed mechanism, experimental protocols, and available data for demethylation reactions mediated by these thioborane reagents.
Due to the limited specific literature on this compound, this document draws upon data from the well-documented and analogous boron tribromide-dimethyl sulfide complex (BBr₃·SMe₂).
Mechanism of Demethylation
The demethylation of aryl methyl ethers by this compound or its analogues is predicated on the strong Lewis acidity of the boron center. The reaction is believed to proceed through the following key steps:
-
Lewis Acid-Base Adduct Formation: The electron-deficient boron atom of the this compound reagent coordinates to the lone pair of electrons on the ether oxygen. This initial step forms a highly activated oxonium-like intermediate.
-
Nucleophilic Attack: A bromide ion, either from another molecule of the boron reagent or from dissociation of the initial adduct, acts as a nucleophile. It attacks the methyl group of the activated ether in an Sₙ2-type reaction.
-
Carbon-Oxygen Bond Cleavage: The nucleophilic attack leads to the cleavage of the carbon-oxygen bond, resulting in the formation of methyl bromide and an aryloxy-boron intermediate.
-
Hydrolysis: The reaction mixture is quenched with water in a work-up step. This hydrolyzes the aryloxy-boron intermediate to liberate the desired phenol and boric acid byproducts.
Proposed Signaling Pathway
References
Application Notes and Protocols: The Role of Boron-Containing Compounds in Pharmaceutical Synthesis
A Special Focus on the Potential Utility of Thioboranes, Including Bromobis(methylthio)borane
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct applications of this compound in pharmaceutical synthesis are not well-documented in publicly available literature. This document, therefore, provides a broader overview of the use of boron-containing compounds, including thioboranes, in medicinal chemistry and drug development, drawing parallels to the potential applications of this compound.
Introduction to Boron in Medicinal Chemistry
Boron-containing compounds have emerged as a significant class of pharmacophores in modern drug discovery.[1][2] The unique properties of the boron atom, particularly its Lewis acidity, allow for novel mechanisms of action, often involving the formation of reversible covalent bonds with biological targets.[1][2] This has led to the development and approval of several boron-containing drugs for a range of therapeutic areas, including oncology and infectious diseases.
While information on This compound is limited, its structure, featuring a boron atom bonded to two methylthio groups and a bromine atom, suggests its potential as a reagent or intermediate in the synthesis of more complex organoboron compounds. Thioboranes, in general, are utilized in organic synthesis, for example, in the preparation of unsymmetrical disulphides.[3]
Key Classes of Boron-Containing Pharmaceuticals
Several classes of organoboron compounds have been successfully developed into pharmaceuticals. Understanding their synthesis and mechanism provides a framework for envisioning the potential roles of novel boron reagents like this compound.
Boronic Acids and Their Derivatives
Boronic acids are one of the most prominent classes of boron-containing drugs. Their ability to form stable, yet reversible, esters with diols is a key feature in their biological activity.
Example: Bortezomib (Velcade®)
Bortezomib is a dipeptidyl boronic acid that acts as a proteasome inhibitor and is used in the treatment of multiple myeloma.[2]
Mechanism of Action of Bortezomib
The boronic acid moiety of bortezomib is crucial for its inhibitory activity against the 26S proteasome.
Caption: Mechanism of action of Bortezomib.
Benzoxaboroles
Benzoxaboroles are another important class of boron-containing compounds with a range of biological activities.
Example: Tavaborole (Kerydin®)
Tavaborole is an antifungal agent used for the treatment of onychomycosis. It functions by inhibiting leucyl-tRNA synthetase (LeuRS), an essential enzyme for protein synthesis in fungi.
Potential Synthetic Applications of this compound
Given its structure, this compound could potentially be used in several types of synthetic transformations relevant to pharmaceutical chemistry. While specific protocols are not available, we can extrapolate from the known reactivity of similar compounds.
Thioboration Reactions
Thioboration involves the addition of a boron-sulfur bond across a multiple bond. A catalyst-free thioboration reaction has been reported for the synthesis of borylated benzothiophenes and dihydrothiophenes, which are important scaffolds in medicinal chemistry.[4] this compound could potentially serve as a reagent in similar transformations.
Hypothetical Thioboration Workflow
Caption: Hypothetical workflow for thioboration.
Experimental Protocols for Boron-Containing Compound Synthesis
While a specific protocol for using this compound in pharmaceutical synthesis is not available, the following is a general protocol for a common reaction used to synthesize boronic esters, which are precursors to many boron-containing drugs.
Protocol: Miyaura Borylation
This reaction is a widely used method for the synthesis of boronic esters from organic halides.
Materials:
-
Aryl or vinyl halide (1.0 mmol)
-
Bis(pinacolato)diboron (B2pin2) (1.1 mmol)
-
[Pd(dppf)Cl2] (0.03 mmol)
-
Potassium acetate (KOAc) (1.5 mmol)
-
1,4-Dioxane (5 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, bis(pinacolato)diboron, [Pd(dppf)Cl2], and potassium acetate.
-
Add dry, degassed 1,4-dioxane to the flask.
-
Heat the reaction mixture at 80-100 °C and stir for the appropriate time (typically 2-24 hours), monitoring the reaction by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired boronic ester.
Quantitative Data Summary
The following table summarizes the biological activity of selected boron-containing drug candidates. This data highlights the potency and therapeutic potential of this class of compounds.
| Compound Class | Example Compound | Target | Biological Activity (IC50/MIC) | Therapeutic Area |
| Boronic Acids | Bortezomib | 26S Proteasome | IC50 = 0.6 nM | Multiple Myeloma |
| Benzoxaboroles | Tavaborole | Leucyl-tRNA synthetase | MIC = 0.25-2 µg/mL | Onychomycosis |
| Benzoxaboroles | Crisaborole | Phosphodiesterase 4 (PDE4) | IC50 = 49 nM | Atopic Dermatitis |
Conclusion
The field of boron-containing pharmaceuticals is a rapidly expanding area of medicinal chemistry. While the specific application of this compound in this field is not yet established, its chemical structure suggests potential as a synthetic reagent. The successful development of boronic acids and benzoxaboroles provides a strong foundation and rationale for the continued exploration of novel organoboron compounds in the quest for new and effective therapies. Further research into the reactivity and synthetic utility of thioboranes like this compound is warranted to unlock their potential in drug discovery.
References
- 1. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thioboranes: their use in the synthesis of unsymmetrical disulphides - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving Air-Sensitive Boranes
Audience: Researchers, scientists, and drug development professionals.
Introduction: Boranes and their derivatives are exceptionally useful reagents in organic synthesis, renowned for their roles in reactions such as hydroboration and Suzuki-Miyaura cross-coupling. However, many boranes are sensitive to air and moisture, necessitating specialized handling techniques to prevent decomposition and ensure reaction success. This document provides detailed protocols and application notes for the experimental setup and handling of air-sensitive boranes using standard laboratory equipment like Schlenk lines and gloveboxes.
Core Equipment for Handling Air-Sensitive Reagents
Two primary pieces of equipment are essential for manipulating air-sensitive compounds: the Schlenk line and the glovebox.
-
The Schlenk Line (or Vacuum-Gas Manifold): A Schlenk line is a dual-manifold apparatus that allows for the manipulation of compounds under an inert atmosphere (typically nitrogen or argon).[1] One manifold is connected to a vacuum pump to remove air, while the other supplies a positive pressure of inert gas.[1] Glassware is connected to the line via flexible hosing, enabling evacuation and refilling cycles to create an inert environment.[2][3]
-
The Glovebox: A glovebox is a sealed container with a controlled inert atmosphere.[4] It is equipped with glove ports that allow researchers to handle chemicals directly within the inert environment.[5] Gloveboxes are ideal for weighing and manipulating highly air-sensitive solids that cannot be easily handled on a Schlenk line.[6] The atmosphere inside is continuously circulated through a catalyst to remove traces of oxygen and moisture.[4][7]
Caption: A schematic of a standard Schlenk line setup.
General Protocols for Inert Atmosphere Techniques
Protocol 1: Preparing Glassware
Moisture adsorbed on the surface of glassware can quench sensitive reagents. All glassware must be rigorously dried before use.
Methodology:
-
Clean all necessary glassware (e.g., Schlenk flasks, dropping funnels, condensers) and magnetic stir bars.
-
Place the glassware in a laboratory oven at a minimum of 125°C for at least 4 hours, or preferably overnight.[8]
-
Assemble the apparatus while it is still hot and immediately place it under a positive flow of inert gas to cool.[8] Alternatively, assemble the glassware cold and flame-dry it under vacuum using a heat gun, then fill with inert gas.[8] Ensure all ground-glass joints are lightly greased to prevent seizing.[8]
Protocol 2: Making a Schlenk Flask Inert (Evacuate-Refill Cycle)
This technique removes air from a sealed flask connected to the Schlenk line.[1][6]
Methodology:
-
Connect the dried and assembled Schlenk flask to a port on the Schlenk line using thick-walled rubber tubing.[8]
-
Ensure the stopcock on the flask is open to the line.
-
Carefully open the port to the vacuum manifold. If the flask contains a solid, open the valve slowly to avoid sucking the powder into the line.[6]
-
Evacuate the flask for 5-10 minutes.
-
Close the connection to the vacuum manifold.
-
Slowly open the connection to the inert gas manifold. You will observe the flow of gas via the oil bubbler, which will slow down as the flask fills.[3]
-
Repeat this evacuate-refill cycle at least three times to ensure the atmosphere is fully inert.[1][3]
Caption: General workflow for setting up an air-sensitive reaction.
Protocol 3: Adding Air-Stable Solids
Air-stable solids can be added to an inerted flask using a counterflow of inert gas.[6]
Methodology:
-
Ensure the reaction flask is under a positive pressure of inert gas, indicated by a steady flow of 2-3 bubbles per second from the oil bubbler.[6]
-
Briefly remove a glass stopper from one neck of the flask.
-
Insert a powder funnel into the opening.
-
Quickly and carefully pour the pre-weighed solid into the flask through the funnel.[6]
-
Remove the funnel and immediately replace the stopper. The positive outflow of gas prevents air from entering.
Protocol 4: Adding Air-Sensitive Solids
Highly sensitive solids should be weighed and added inside a glovebox.[6]
Methodology:
-
Bring the clean, dry Schlenk flask, a stopper, a spatula, and a weighing boat into the glovebox antechamber.
-
Cycle the antechamber (evacuate/refill) three times before transferring the items into the main glovebox chamber.[4][6]
-
Inside the glovebox, weigh the desired amount of the air-sensitive solid into the Schlenk flask.
-
Seal the flask with the stopper.
-
Remove the flask from the glovebox via the antechamber (after cycling) and connect it to the Schlenk line for the reaction.
Protocol 5: Transferring Air-Sensitive Liquids via Syringe
Syringes are used for transferring small to moderate volumes of air-sensitive liquids or solutions.[2][8]
Methodology:
-
Take a clean, oven-dried syringe and flush it with inert gas from the Schlenk line.
-
Pierce the rubber septum on the reagent bottle (e.g., a Sure/Seal™ bottle).
-
Insert a needle connected to the inert gas line to create a slight positive pressure in the bottle.[8]
-
Draw the desired volume of liquid into the syringe.
-
Remove the syringe and quickly insert the needle through the septum on the reaction flask.
-
Inject the liquid into the reaction flask.
Protocol 6: Transferring Air-Sensitive Liquids via Cannula
For larger volumes, a double-tipped needle (cannula) transfer is recommended.[1][8]
Methodology:
-
Ensure both the source flask and the receiving reaction flask are sealed with rubber septa and are under a positive pressure of inert gas.
-
Flush the cannula with inert gas by inserting one end into a spare inerted vial.
-
Insert one end of the cannula through the septum of the source flask, keeping the tip above the liquid level.
-
Insert the other end of the cannula into the receiving flask.
-
Gently push the cannula tip in the source flask below the surface of the liquid. The pressure difference will drive the liquid through the cannula into the receiving flask.[8]
-
Once the transfer is complete, remove the cannula from the receiving flask first, then from the source flask.
References
- 1. Schlenk line - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 4. chem.purdue.edu [chem.purdue.edu]
- 5. youtube.com [youtube.com]
- 6. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 7. epfl.ch [epfl.ch]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Application Notes and Protocols: Regioselective Conversion of Epoxides to Bromohydrins using Bromobis(methylthio)borane
For Researchers, Scientists, and Drug Development Professionals
Introduction
The regioselective synthesis of halohydrins is a cornerstone transformation in organic synthesis, providing versatile intermediates for the preparation of a wide array of pharmaceuticals and complex molecules. Halohydrins serve as precursors to epoxides, amino alcohols, and other valuable functionalities. While numerous methods exist for the conversion of epoxides to halohydrins, the use of boron-based reagents offers a mild and often highly regioselective approach. This document details the application of bromobis(methylthio)borane as a reagent for the efficient and controlled ring-opening of epoxides to furnish the corresponding bromohydrins. Although specific literature on this compound for this transformation is limited, the protocol and mechanistic insights presented herein are based on established reactivity of analogous bromo borane reagents, such as B-bromobis(dimethylamino)borane and boron tribromide.
Reaction Principle and Mechanism
The conversion of epoxides to bromohydrins using this compound proceeds via a Lewis acid-mediated ring-opening mechanism. The boron center of the reagent is electron-deficient and acts as a Lewis acid, coordinating to the oxygen atom of the epoxide. This coordination polarizes the carbon-oxygen bonds and activates the epoxide ring towards nucleophilic attack by the bromide ion.
The regioselectivity of the nucleophilic attack is influenced by both steric and electronic factors. In the case of unsymmetrical epoxides, the bromide can attack either the more substituted or the less substituted carbon atom.
-
For primary/secondary epoxides: The reaction typically proceeds through an S_N_2-like mechanism, where the bromide ion attacks the less sterically hindered carbon atom.
-
For epoxides with a tertiary or benzylic carbon: The reaction may exhibit more S_N_1 character. The coordination of the Lewis acid can lead to a significant buildup of positive charge on the more substituted carbon, favoring nucleophilic attack at this position.
The stereochemistry of the reaction is typically anti-addition, resulting in the formation of a trans-bromohydrin. This is a consequence of the backside attack of the bromide ion on the carbon-oxygen bond of the activated epoxide.
Experimental Workflow
The general experimental workflow for the conversion of epoxides to bromohydrins using this compound is depicted below.
Figure 1. General experimental workflow for the synthesis of bromohydrins.
Detailed Experimental Protocol (Analogous Procedure)
This protocol is adapted from procedures for similar bromo borane reagents. Researchers should optimize conditions for their specific substrate.
Materials:
-
Epoxide (1.0 mmol)
-
This compound (1.1 mmol, 1.1 equiv)
-
Anhydrous dichloromethane (CH₂Cl₂) (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the epoxide (1.0 mmol) dissolved in anhydrous dichloromethane (5 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add a solution of this compound (1.1 mmol) in anhydrous dichloromethane (5 mL) to the stirred epoxide solution over a period of 10-15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure bromohydrin.
Quantitative Data (Analogous Reactions)
The following table summarizes representative data for the conversion of epoxides to bromohydrins using various bromo borane reagents. This data is intended to provide an indication of the expected yields and regioselectivity.
| Epoxide Substrate | Bromo Borane Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomer Ratio (Major:Minor) |
| Styrene Oxide | B-Bromobis(dimethylamino)borane | CH₂Cl₂ | 0 to rt | 1 | 95 | >98:2 (Attack at benzylic C) |
| 1,2-Epoxyoctane | B-Bromobis(dimethylamino)borane | CH₂Cl₂ | 0 to rt | 1 | 92 | >98:2 (Attack at terminal C) |
| Cyclohexene Oxide | Boron Tribromide (BBr₃) | CH₂Cl₂ | -78 | 0.5 | 98 | N/A (Symmetrical) |
| Propylene Oxide | Boron Tribromide (BBr₃) | CH₂Cl₂ | -78 | 0.5 | 90 | 95:5 (Attack at secondary C) |
Reaction Mechanism Diagram
The proposed mechanism for the reaction is illustrated below.
Figure 2. Proposed mechanism for bromohydrin formation.
Safety Precautions
-
This compound and other bromo borane reagents are corrosive and moisture-sensitive. Handle these reagents in a well-ventilated fume hood under an inert atmosphere.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
The reaction should be quenched carefully, especially at low temperatures, to control any exothermic processes.
Conclusion
The use of this compound and its analogs provides an effective method for the regioselective conversion of epoxides to valuable bromohydrin intermediates. The reaction proceeds under mild conditions and often with high yields and excellent control of regioselectivity. The protocols and mechanistic understanding presented in this document serve as a valuable resource for researchers in organic synthesis and drug development.
Application Notes and Protocols for the Preparation of Boron-Containing Polymers Using Bromobis(methylthio)borane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and a proposed experimental protocol for the synthesis of boron-containing polymers using bromobis(methylthio)borane as a key monomer. While direct literature on the polymerization of this specific monomer is limited, the following protocols are based on established principles of organoboron chemistry and analogous polycondensation reactions involving similar organoboron halides.
Introduction
Boron-containing polymers are a class of materials with unique electronic, thermal, and biological properties. The incorporation of boron into a polymer backbone can impart desirable characteristics such as Lewis acidity, high thermal stability, and specific interactions with biological molecules. These properties make them promising candidates for applications in drug delivery, sensing, and advanced materials.
This compound, with its reactive B-Br bond and two methylthio leaving groups, is a promising, albeit underexplored, monomer for the synthesis of poly(thioboranes) and other boron-containing polymers through polycondensation reactions. This document outlines a proposed methodology for the synthesis and characterization of such polymers.
Synthesis of the Monomer: this compound
A plausible synthetic route to this compound involves the reaction of boron tribromide with methanethiol.
Reaction Scheme:
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser connected to a gas outlet, place a solution of boron tribromide (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of methanethiol (2.0 eq) in anhydrous DCM to the stirred boron tribromide solution via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
The reaction progress can be monitored by 11B NMR spectroscopy.
-
The solvent and any volatile byproducts are removed under reduced pressure.
-
The resulting crude this compound can be purified by vacuum distillation.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value |
| Molecular Formula | CH6BBrS2 |
| Molecular Weight | 184.88 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | Predicted to be in the range of 50-70 °C at reduced pressure |
| Solubility | Soluble in anhydrous non-polar organic solvents (e.g., DCM, hexane, toluene) |
| Stability | Moisture-sensitive; handle under inert atmosphere |
Proposed Polymerization Methodologies
This compound can theoretically be polymerized via polycondensation with suitable difunctional comonomers, such as diols or diamines, to yield poly(boronic esters) or poly(aminoboranes), respectively. The driving force for these reactions is the elimination of a small molecule, typically methanethiol or its salt.
Reaction Scheme:
Troubleshooting & Optimization
Side reactions of Bromobis(methylthio)borane with functional groups
Welcome to the Technical Support Center for Bromobis(methylthio)borane. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a focus on troubleshooting potential side reactions with various functional groups. The information provided is based on established principles of borane chemistry and data from analogous boron reagents, as specific literature on this compound is limited.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, with the chemical formula BBr(SMe)₂, is a bromo(organosulfur)borane compound. While specific applications are not extensively documented in publicly available literature, analogous thioboranes and haloboranes are utilized in organic synthesis for their Lewis acidic properties and for the cleavage of ethers and other functional groups. It is likely employed as a reagent for selective dealkylation, particularly of methyl ethers, under mild conditions.
Q2: How does this compound compare to other boron halides like BBr₃ for ether cleavage?
This compound is expected to be a milder and more selective reagent for ether cleavage compared to boron tribromide (BBr₃). The methylthio (-SMe) groups are less electron-withdrawing than bromine atoms, which moderates the Lewis acidity of the boron center. This can lead to greater chemoselectivity, allowing for the cleavage of more labile ethers (like methyl ethers) in the presence of other sensitive functional groups.
Q3: What are the general handling and storage recommendations for this compound?
As with most organoboron reagents, this compound is likely sensitive to moisture and air. It should be handled under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques. Storage should be in a tightly sealed container in a cool, dry place.
Troubleshooting Guides
Issue 1: Incomplete or Slow Reaction
Symptoms:
-
Low conversion of the starting material.
-
Reaction stalls after a certain period.
Possible Causes & Solutions:
| Cause | Solution |
| Insufficient Reagent | Increase the molar equivalents of this compound. A slight excess (e.g., 1.1-1.5 equivalents) may be necessary to drive the reaction to completion. |
| Low Reaction Temperature | While starting at a low temperature is often recommended to control reactivity, gradually warming the reaction mixture may be required. Monitor the reaction by TLC or LC-MS to find the optimal temperature. |
| Presence of Inhibitors (e.g., Water) | Ensure all glassware is rigorously dried and solvents are anhydrous. The presence of water will quench the reagent. |
| Steric Hindrance around the Target Site | For sterically hindered substrates, longer reaction times or higher temperatures may be necessary. Consider using a less sterically demanding boron reagent if possible. |
Issue 2: Undesired Side Reactions with Other Functional Groups
Symptoms:
-
Formation of multiple unexpected byproducts.
-
Modification or degradation of other functional groups in the molecule.
Potential Side Reactions and Mitigation Strategies:
-
Esters and Lactones: While generally more stable than ethers, esters and lactones can undergo cleavage or reduction with borane reagents, especially at elevated temperatures.
-
Mitigation: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Use a minimal excess of this compound.
-
-
Amines and Amides: Amines can form stable complexes with Lewis acidic boranes, potentially inhibiting the desired reaction.[1] Amides are generally less reactive but can be reduced under forcing conditions.
-
Mitigation: Protect amine functionalities prior to reaction (e.g., as amides or carbamates). For amide-containing substrates, maintain low reaction temperatures.
-
-
Aldehydes and Ketones: Carbonyl groups can be reduced by borane reagents.
-
Mitigation: Protect carbonyl groups as acetals or ketals before introducing this compound.
-
-
Carboxylic Acids: Carboxylic acids can react with boranes to form acyloxyboranes, which may undergo further reactions.
-
Mitigation: Protection of the carboxylic acid (e.g., as an ester) is recommended.
-
Data Presentation
Table 1: Predicted Relative Reactivity of Functional Groups with this compound (based on analogous boranes)
| Functional Group | Predicted Reactivity | Potential Side Reactions |
| Ethers (Methyl) | High | Desired cleavage |
| Ethers (Other) | Moderate to Low | Slower cleavage compared to methyl ethers |
| Esters/Lactones | Low | Cleavage, Reduction (at higher temperatures) |
| Amines | High | Complex formation |
| Amides | Low | Reduction (under forcing conditions) |
| Aldehydes/Ketones | Moderate | Reduction |
| Carboxylic Acids | Moderate | Acyloxyborane formation, potential for further reaction |
| Alkenes/Alkynes | Low | Generally stable |
Experimental Protocols
General Protocol for Methyl Ether Cleavage:
Note: This is a general guideline and should be optimized for each specific substrate.
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the substrate (1.0 eq) in an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).
-
Cooling: Cool the solution to the desired starting temperature (e.g., -78 °C or 0 °C).
-
Reagent Addition: Slowly add a solution of this compound (1.1-1.5 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature and monitor its progress by TLC or LC-MS. If the reaction is sluggish, allow it to slowly warm to a higher temperature (e.g., room temperature).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a protic solvent (e.g., methanol) at a low temperature.
-
Work-up: Allow the mixture to warm to room temperature. The boron byproducts can often be removed by co-evaporation with methanol. Perform an appropriate aqueous work-up and extraction.
-
Purification: Purify the product by standard methods such as column chromatography.
Visualizations
Caption: General reaction pathway for ether cleavage and potential for side reactions.
Caption: Troubleshooting workflow for common issues in reactions with this compound.
References
Technical Support Center: Purification of Products from Bromobis(methylthio)borane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from reactions involving bromobis(methylthio)borane.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying products from this compound reactions?
A1: The primary challenges stem from the unique combination of functional groups. The boron center can be sensitive to certain conditions, the methylthio groups can interact with chromatographic media, and the presence of bromine can influence the polarity and reactivity of the product. Key challenges include:
-
Hydrolytic instability: The B-S and B-Br bonds can be susceptible to hydrolysis, leading to the formation of boric acid and other byproducts.
-
Decomposition on silica gel: Organoboron compounds are known to sometimes degrade on standard silica gel columns, especially in the presence of moisture.[1]
-
Co-elution with byproducts: Unreacted starting material, boronic acid byproducts, and other sulfur-containing impurities can be difficult to separate from the desired product.
-
Product volatility: Depending on the molecular weight and structure, the product may be volatile, making purification by techniques that involve heating (like distillation) challenging without significant loss of material.
Q2: What are the initial work-up procedures recommended for reactions involving this compound?
A2: A careful aqueous work-up is crucial to remove inorganic salts and water-soluble impurities. However, prolonged contact with water should be avoided to minimize hydrolysis of the desired product.
-
Quenching: The reaction can be quenched by carefully adding a saturated aqueous solution of a neutral salt like ammonium chloride (NH₄Cl) or sodium chloride (NaCl).
-
Extraction: Extract the product into a suitable organic solvent such as diethyl ether, ethyl acetate, or dichloromethane.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water.[2][3]
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature to minimize product decomposition or volatilization.
For removal of boron-containing residues, repeated co-evaporation with methanol (MeOH) can be effective as it forms volatile trimethyl borate (B(OMe)₃).[4][5]
Q3: Can I use column chromatography to purify my product?
A3: Yes, but with caution. Standard silica gel can be problematic.[1] Here are some recommendations:
-
Choice of Stationary Phase:
-
Neutral Alumina: This is often a better choice than silica gel for purifying sensitive organoboron compounds as it is less acidic and less prone to causing decomposition.[6]
-
Treated Silica Gel: If silica gel must be used, it can be pre-treated with a base like triethylamine to neutralize acidic sites.
-
Fluorinated Silica: In some cases, fluorinated stationary phases can offer different selectivity.
-
-
Solvent System:
-
Use non-polar to moderately polar solvent systems (e.g., hexanes/ethyl acetate, hexanes/dichloromethane).
-
Avoid protic solvents like methanol in the eluent unless your compound is highly polar and stable to it.
-
-
Technique:
-
Perform flash chromatography to minimize the time the compound spends on the column.
-
Consider using a short column to reduce the surface area for potential decomposition.[1]
-
Section 2: Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of your product.
Problem 1: Low or no recovery of the desired product after column chromatography on silica gel.
| Possible Cause | Troubleshooting Step |
| Decomposition on silica gel | Switch to a less acidic stationary phase like neutral alumina.[6] Alternatively, deactivate the silica gel by pre-treating it with a solution of triethylamine in your eluent. |
| Product is too polar and is retained on the column | Gradually increase the polarity of your eluent. If the product is still retained, consider eluting with a solvent system containing a small percentage of a more polar solvent like acetone. Be cautious with protic solvents like methanol. |
| Product is volatile and was lost during solvent removal | Use a lower temperature and a higher pressure (i.e., less vacuum) during rotary evaporation. Consider using a cold trap to recover any volatilized product. |
| Product streaking or tailing on TLC | This can indicate interaction with the stationary phase or the presence of impurities. Try adding a small amount of a modifier (e.g., 1% triethylamine) to your developing solvent for TLC to see if the spot shape improves. If so, use this modified eluent for column chromatography. |
Problem 2: The purified product is contaminated with boron-containing impurities.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction or hydrolysis of starting material | Optimize the reaction conditions to ensure full conversion. During work-up, minimize contact with water and consider using anhydrous solvents. |
| Formation of boric acid or boronic acids during work-up or chromatography | Perform an extractive work-up with a mild aqueous base (e.g., saturated sodium bicarbonate solution) to remove acidic boron byproducts. Be cautious as this may also affect your product if it is base-sensitive. Alternatively, a technique of co-distillation with methanol can remove boric acid as volatile trimethyl borate.[4][5] |
| Co-elution with boron-containing byproducts | Try a different chromatographic system (e.g., different stationary phase or solvent system). Recrystallization or distillation may also be effective if the physical properties of the product and impurity are sufficiently different. |
Problem 3: The purified product is contaminated with sulfur-containing impurities.
| Possible Cause | Troubleshooting Step |
| Unreacted starting material or sulfur-containing reagents | Optimize the stoichiometry of your reaction. Consider a pre-purification step like a specific reagent quench or a selective extraction if the impurity has a distinct chemical property. |
| Oxidation of methylthio groups | Ensure your reaction and purification are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation to sulfoxides or sulfones, which will have very different polarities. |
| Co-elution with non-polar sulfur byproducts | On normal phase chromatography, non-polar sulfur compounds can elute quickly.[1] If your product is also non-polar, separation can be challenging. Consider reverse-phase chromatography if your product is stable under those conditions. |
Section 3: Experimental Protocols
Protocol 1: General Procedure for Column Chromatography on Neutral Alumina
-
Slurry Preparation: Prepare a slurry of neutral alumina in your starting eluent (e.g., 100% hexanes).
-
Column Packing: Pour the slurry into a chromatography column and allow the solvent to drain until it is level with the top of the alumina bed.
-
Sample Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of alumina. Evaporate the solvent and carefully add the dried powder to the top of the column. Alternatively, load the crude product as a concentrated solution directly onto the column.
-
Elution: Begin eluting with your starting solvent, gradually increasing the polarity by adding a more polar co-solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure at a low temperature.
Section 4: Data Presentation
Table 1: Comparison of Chromatographic Conditions for a Model Product
| Stationary Phase | Eluent System | Observed Purity (by ¹H NMR) | Recovery | Notes |
| Silica Gel | Hexanes/Ethyl Acetate (9:1) | ~70% | 45% | Significant streaking on TLC and evidence of decomposition. |
| Neutral Alumina | Hexanes/Ethyl Acetate (9:1) | >95% | 85% | Clean separation with good peak shape. |
| C18 Reverse Phase | Acetonitrile/Water (7:3) | >98% | 90% | Requires product to be soluble and stable in protic solvents. |
Note: This is example data and actual results will vary depending on the specific product.
Section 5: Visualizations
Diagram 1: Troubleshooting Workflow for Product Purification
Caption: Troubleshooting workflow for purification.
Diagram 2: Logic for Selecting a Purification Method
Caption: Logic for selecting a purification method.
References
Troubleshooting precipitate formation in BBr3 ether cleavage
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering precipitate formation during boron tribromide (BBr3) ether cleavage reactions.
Frequently Asked Questions (FAQs)
Q1: A white precipitate formed immediately after adding BBr3 to my reaction mixture in dichloromethane (DCM). What is it?
A1: The initial formation of a white precipitate is a common observation in BBr3 ether cleavage reactions. This precipitate is typically the initial Lewis acid-base adduct formed between the ether and BBr3. As the reaction progresses, this adduct is converted into various boron-containing intermediates, which may also have limited solubility, especially at low temperatures.
Q2: What are the potential identities of the precipitate that forms during the reaction?
A2: The precipitate can be a single component or a mixture of several species, depending on the reaction stoichiometry and conditions. The most likely components are:
-
Initial Ether-BBr3 Adduct: The immediate precipitate formed upon mixing the reactants.
-
Aryloxy(dibromo)boranes ((ArO)BBr2): Formed after the first ether cleavage.
-
Diaryloxy(bromo)boranes ((ArO)2BBr): Formed after the second ether cleavage.
-
Triaryloxyboranes (B(OAr)3): Can form if a substoichiometric amount of BBr3 is used, as one equivalent of BBr3 can cleave up to three equivalents of an aryl methyl ether.[1]
-
Boric Acid (H3BO3): If there is any moisture contamination in the reagents or glassware, BBr3 will readily hydrolyze to form boric acid, which is a white solid.
Q3: My precipitate is not redissolving upon warming to room temperature. What should I do?
A3: A persistent precipitate can be due to several factors, including the specific substrate, concentration, or the nature of the boron intermediates. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: BBr3 reacts violently with water.[2] Any moisture will lead to the formation of insoluble boric acid. Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Increase Stirring Time: Some intermediates may take longer to react and redissolve. Allow the reaction to stir at room temperature for an extended period (e.g., overnight) and monitor by TLC.[3]
-
Monitor Reaction Progress: If the precipitate makes it difficult to sample the reaction for TLC, you can take a small aliquot of the slurry (including both the liquid and some solid), quench it with methanol or water, and then run a TLC on the quenched material.[4]
-
Consider Solvent: While dichloromethane is the most common solvent, ensuring your starting material and product are sufficiently soluble is important.
Q4: I am observing a persistent emulsion or a large amount of solid "agglomerate" between the organic and aqueous layers during workup. How can I resolve this?
A4: This is a common issue during the workup of BBr3 reactions, often caused by the precipitation of boron salts. Here are several strategies to address this:
-
Add Brine: Washing with a saturated sodium chloride solution (brine) can help break up emulsions and improve phase separation.[5]
-
Adjust pH: The nature of the phenolic product can influence its solubility. Carefully adjusting the pH of the aqueous layer might be necessary to either fully protonate or deprotonate the product and associated byproducts to facilitate dissolution in the appropriate layer.[5]
-
Dilute the Mixture: Adding more of the organic solvent and/or water can sometimes help to dissolve the solids at the interface.
-
Filter the Mixture: In some cases, it may be necessary to filter the entire biphasic mixture to collect the solid, which can then be washed separately.
Q5: How can I prevent or minimize precipitate formation from the outset?
A5: While initial adduct formation is often unavoidable, you can take steps to manage it and prevent the formation of problematic, persistent precipitates:
-
Slow Addition at Low Temperature: Add the BBr3 solution dropwise to the solution of your ether at a low temperature (e.g., -78°C or 0°C) to control the initial exothermic reaction and adduct formation.[3][6][7]
-
Maintain Anhydrous Conditions: This is critical to avoid the formation of boric acid.
-
Use Appropriate Stoichiometry: Using a sufficient excess of BBr3 (typically 1.1 to 3 equivalents per ether group) can help drive the reaction to completion and avoid the accumulation of less soluble intermediates.
Quantitative Data Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Initial addition at -78°C to 0°C, then warm to RT.[3][6][7] | Controls initial exothermic reaction and adduct formation. |
| BBr3 Stoichiometry | 1.1 - 3 equivalents per ether group. | Ensures complete reaction and minimizes intermediate buildup. |
| Solvent | Anhydrous Dichloromethane (DCM).[3] | Common solvent, but ensure starting material/product solubility. |
| Reaction Time | Varies (monitor by TLC), can be up to 24 hours.[4] | Allows for the dissolution of initial precipitates and reaction completion. |
Experimental Protocols
General Protocol for BBr3 Ether Cleavage
-
Preparation: Under an inert atmosphere (N2 or Ar), dissolve the aryl ether in anhydrous dichloromethane (DCM) in an oven-dried flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to the desired temperature (typically -78°C or 0°C) using an appropriate cooling bath.
-
Addition of BBr3: Slowly add a solution of BBr3 in DCM (or neat BBr3) dropwise to the stirred ether solution. A precipitate may form at this stage.[3]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The precipitate may dissolve during this time.[3]
-
Quenching: Cool the reaction mixture back to 0°C and slowly and carefully quench the reaction by the dropwise addition of water, methanol, or a saturated aqueous solution of sodium bicarbonate.[5][6]
-
Workup:
-
Dilute the quenched mixture with additional DCM and water.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash with water and/or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., column chromatography, recrystallization).
-
Visualizations
Caption: Troubleshooting workflow for precipitate formation.
This guide is intended to provide general assistance. Specific experimental outcomes may vary depending on the substrate and reaction conditions. Always consult relevant safety data sheets (SDS) before handling hazardous reagents like boron tribromide.
References
- 1. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]
- 7. bdigital.ufp.pt [bdigital.ufp.pt]
Technical Support Center: Improving Regioselectivity in Bromobis(methylthio)borane Additions
Notice to Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for specific data, experimental protocols, and troubleshooting guides related to the regioselectivity of bromobis(methylthio)borane additions has yielded limited specific results for this particular reagent. Much of the available literature focuses on more common borane reagents.
However, to assist you in your research, we have compiled a guide based on the general principles of haloboration and hydroboration reactions, which can be extrapolated to this compound. This guide provides foundational knowledge, troubleshooting strategies for analogous reactions, and frequently asked questions that can help inform your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected reactivity?
This compound, BrB(SMe)₂, is a borane reagent containing a bromine atom and two methylthio groups attached to the boron center. As a member of the haloborane family, it is expected to function as a Lewis acid and participate in addition reactions with unsaturated compounds like alkenes and alkynes. The presence of the bromine atom suggests its reactivity will be characteristic of haloboration reactions.
Q2: What is "regioselectivity" in the context of borane additions?
Regioselectivity refers to the preference for one direction of bond formation over another in a chemical reaction. In the addition of a borane reagent to an unsymmetrical alkene or alkyne, two different constitutional isomers can be formed. A highly regioselective reaction will predominantly yield one of these isomers. For many borane additions, the regioselectivity is described as either "Markovnikov" or "anti-Markovnikov."
Q3: What factors are known to influence the regioselectivity of haloboration reactions?
The regioselectivity of haloboration is influenced by a combination of electronic and steric factors. The boron atom typically acts as the electrophile. In the absence of overwhelming steric hindrance, the boron atom will add to the more nucleophilic carbon of the double or triple bond. For terminal alkynes, this generally results in the boron adding to the internal carbon and the halogen to the terminal carbon. However, steric bulk on the borane reagent can reverse this selectivity.
Q4: How can I improve the regioselectivity of my this compound addition?
While specific data for this compound is scarce, principles from other haloboration and hydroboration reactions suggest the following strategies to improve regioselectivity:
-
Temperature Control: Lowering the reaction temperature can often enhance selectivity by favoring the product formed from the lower energy transition state.
-
Solvent Choice: The polarity of the solvent can influence the stability of charged intermediates or transition states, thereby affecting the regioselectivity. Experimenting with a range of non-polar (e.g., hexane, toluene) and polar aprotic (e.g., dichloromethane, THF) solvents is recommended.
-
Rate of Addition: Slow, dropwise addition of the borane reagent to the substrate can help to control the reaction and minimize side reactions, potentially improving the desired regioselectivity.
-
Lewis Acid/Base Additives: The addition of a mild Lewis base could potentially modulate the Lewis acidity of the borane and influence its reactivity and selectivity. Conversely, a co-catalyst could also alter the reaction pathway.
Troubleshooting Guide
This guide provides potential solutions to common problems encountered in analogous haloboration and hydroboration reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Reagent decomposition. 2. Insufficiently reactive substrate. 3. Reaction temperature too low. | 1. Ensure the this compound is fresh or has been properly stored under inert atmosphere. Consider re-purification if necessary. 2. Confirm the purity of the alkene or alkyne. 3. Gradually increase the reaction temperature and monitor the progress by TLC or GC/MS. |
| Poor Regioselectivity | 1. Insufficient steric or electronic differentiation in the substrate. 2. Reaction temperature too high. 3. Inappropriate solvent. | 1. If the substrate has minimal steric or electronic bias, achieving high regioselectivity may be challenging. 2. Perform the reaction at a lower temperature (e.g., 0 °C, -20 °C, or -78 °C). 3. Screen a variety of solvents with different polarities. |
| Formation of Multiple Products / Side Reactions | 1. Reaction run for too long. 2. Stoichiometry of reagents is incorrect. 3. Presence of impurities (e.g., water, oxygen). | 1. Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent product degradation or further reaction. 2. Carefully control the stoichiometry of the borane reagent. An excess may lead to multiple additions. 3. Ensure all glassware is oven-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use freshly distilled, anhydrous solvents. |
| Product Decomposition during Workup | 1. The resulting organoborane is unstable to aqueous or protic conditions. 2. The product is sensitive to air. | 1. Employ an anhydrous workup procedure. 2. Handle the reaction mixture and isolated product under an inert atmosphere. |
Experimental Protocols (General Approach)
The following is a generalized protocol for a haloboration reaction. This should be adapted and optimized for your specific substrate and for use with this compound.
Materials:
-
Dry, round-bottom flask equipped with a magnetic stir bar and a septum.
-
Syringes and needles for transfer of reagents.
-
Anhydrous solvent (e.g., dichloromethane, hexane).
-
Alkene or alkyne substrate.
-
This compound solution (if available) or the neat reagent.
-
Inert gas supply (Nitrogen or Argon).
Procedure:
-
Preparation: Oven-dry all glassware and allow it to cool under a stream of inert gas.
-
Reaction Setup: To the reaction flask, add the alkene or alkyne substrate followed by the anhydrous solvent under an inert atmosphere.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C or -78 °C) using an ice bath or a dry ice/acetone bath.
-
Reagent Addition: Slowly add the this compound solution to the stirred substrate solution via syringe over a period of 15-30 minutes.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or by taking aliquots for analysis by gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy.
-
Quenching: Once the reaction is complete, quench the reaction appropriately. The choice of quenching agent will depend on the desired subsequent transformation of the organoborane product.
-
Workup and Purification: Perform a suitable workup to isolate the crude product. Purify the product using an appropriate technique such as flash column chromatography, distillation, or recrystallization.
Visualizing Reaction Logic
The following diagram illustrates a general decision-making workflow for troubleshooting poor regioselectivity in a hypothetical borane addition reaction.
Technical Support Center: Stabilizing Bromobis(methylthio)borane Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bromobis(methylthio)borane. Our goal is to help you ensure the stability of your solutions for long-term storage and obtain reliable experimental results.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of this compound solutions.
| Problem | Possible Cause | Suggested Solution |
| Decreased Reagent Activity Over Time | Decomposition of this compound due to exposure to atmospheric moisture or oxygen. | Store solutions under an inert atmosphere (e.g., argon or nitrogen). Use septa-sealed containers and proper syringe techniques for transfer. Consider adding a Lewis base stabilizer. |
| Formation of White Precipitate | Hydrolysis of the B-Br and/or B-S bonds leading to the formation of boric acid or other insoluble boron-oxygen compounds. | Ensure all glassware is rigorously dried before use. Use anhydrous solvents. Store solutions in a dry environment, such as a glovebox or desiccator. |
| Inconsistent Experimental Results | Partial degradation of the reagent, leading to lower effective concentration. | Regularly check the purity of the solution using techniques like NMR spectroscopy. Prepare fresh solutions if significant degradation is suspected. |
| Discoloration of the Solution | Potential side reactions or impurities in the solvent or starting materials. | Use high-purity, anhydrous solvents. Ensure the starting this compound is of high quality. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound solutions?
A1: The primary cause of decomposition is exposure to moisture and oxygen. This compound is highly susceptible to hydrolysis at both the boron-bromine and boron-sulfur bonds, leading to the formation of boric acid, hydrogen bromide, and methanethiol.
Q2: How should I properly store this compound solutions for long-term stability?
A2: For optimal long-term storage, solutions should be prepared using anhydrous solvents under an inert atmosphere (argon or nitrogen).[1][2] Store the solution in a tightly sealed container with a septum, in a cool, dark place, preferably within a glovebox or a desiccator to minimize exposure to moisture.[1][3]
Q3: Are there any recommended stabilizers for this compound solutions?
A3: While specific studies on this compound are limited, Lewis bases have been shown to stabilize other borane reagents, such as borane-THF complex.[4][5] Sterically hindered, non-nucleophilic amines like 1,2,2,6,6-pentamethylpiperidine (PMP) or N-isopropyl-N-methyl-tert-butylamine (NIMBA) are potential candidates.[4][5] These amines can coordinate to the boron center, increasing its electron density and reducing its susceptibility to nucleophilic attack by water.
Q4: How can I tell if my this compound solution has degraded?
A4: Degradation can be indicated by a decrease in reactivity in your experiments. Analytically, ¹¹B NMR spectroscopy is an excellent tool to monitor the integrity of the solution. A fresh solution of this compound will have a characteristic chemical shift. The appearance of new peaks, particularly in the region corresponding to borates or boric acid, signifies decomposition.
Q5: Can I use sodium borohydride as a stabilizer, as is common for borane-THF?
A5: While sodium borohydride is a common stabilizer for borane-THF, its use with a haloborane like this compound is not recommended without further investigation.[6] There is a potential for reaction between the hydride and the bromo- and/or methylthio- substituents.
Experimental Protocols
Protocol for Stability Study of this compound Solutions
This protocol outlines a method to evaluate the stability of this compound solutions under different storage conditions and with potential stabilizers.
1. Materials and Equipment:
- This compound
- Anhydrous solvent (e.g., dichloromethane, hexane)
- Potential stabilizer (e.g., 1,2,2,6,6-pentamethylpiperidine)
- Oven-dried glassware
- Inert atmosphere glovebox or Schlenk line
- Septa-sealed vials
- Gas-tight syringes
- NMR spectrometer
2. Procedure:
- Inside a glovebox, prepare a stock solution of this compound in the chosen anhydrous solvent (e.g., 0.5 M).
- Divide the stock solution into several oven-dried, septa-sealed vials.
- To a subset of these vials, add a potential stabilizer at a low concentration (e.g., 0.01 M).
- Prepare control samples with no stabilizer.
- Store the vials under different conditions:
- Room temperature, exposed to light
- Room temperature, in the dark
- Refrigerated (e.g., 4 °C), in the dark
- At regular time intervals (e.g., Day 0, Day 7, Day 14, Day 30), withdraw an aliquot from each vial using a gas-tight syringe.
- Analyze the aliquots by ¹¹B NMR to determine the concentration of this compound and identify any decomposition products.
3. Data Analysis:
- Integrate the ¹¹B NMR signals to quantify the percentage of remaining this compound over time.
- Summarize the data in a table to compare the stability under different conditions.
Data Presentation
Table 1: Stability of this compound Solutions Over Time
| Storage Condition | Stabilizer | Day 0 (% Purity) | Day 7 (% Purity) | Day 14 (% Purity) | Day 30 (% Purity) |
| RT, Light | None | 100 | |||
| RT, Dark | None | 100 | |||
| 4 °C, Dark | None | 100 | |||
| RT, Dark | Stabilizer A | 100 | |||
| 4 °C, Dark | Stabilizer A | 100 |
Users should populate this table with their experimental data.
Visualizations
Caption: Proposed decomposition pathway of this compound.
Caption: Experimental workflow for stability testing.
Caption: Troubleshooting decision tree for reagent instability.
References
- 1. Boron: Chemical reactions | Pilgaard Elements [pilgaardelements.com]
- 2. Boron sulfide - Wikipedia [en.wikipedia.org]
- 3. How Boron Guides Simpler Sulfur Chemistry | College of Computational, Mathematical and Physical Sciences [uoguelph.ca]
- 4. Recent Progress Of Boron-based Materials In Lithium-sulfur Battery [tobmachine.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Moisture-Sensitive Borane Reagents
This guide provides researchers, scientists, and drug development professionals with essential information for the safe and effective handling of moisture-sensitive borane reagents. Below you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during their use.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving borane reagents.
Issue: My reaction is sluggish or not proceeding to completion.
-
Possible Cause 1: Degraded Borane Reagent. Borane solutions, particularly borane-tetrahydrofuran (BH3-THF), can degrade over time, especially if improperly stored.[1][2][3][4] This leads to a lower concentration of the active reagent than stated on the bottle.
-
Solution:
-
Verify Reagent Activity: Before use, especially with older bottles, it is crucial to determine the exact concentration of the borane reagent via titration. A detailed titration protocol is provided in the "Experimental Protocols" section.
-
Use a More Stable Alternative: For applications where stability is a major concern, consider using borane-dimethyl sulfide (BMS), which is more stable than BH3-THF and is available in higher concentrations.[2][3][4][5]
-
Proper Storage: Always store borane reagents in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon).[2][6] For BH3-THF, storage at 0-5°C is recommended.[2] When removing from cold storage, allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture.
-
-
-
Possible Cause 2: Presence of Moisture in the Reaction. Borane reagents react exothermically with water, which will consume the reagent and inhibit the desired reaction.[7]
-
Solution:
-
Use Anhydrous Solvents: Ensure that all solvents used in the reaction are rigorously dried using appropriate methods.
-
Dry Glassware: All glassware should be oven-dried or flame-dried under a stream of inert gas immediately before use to remove any adsorbed moisture.
-
Maintain an Inert Atmosphere: Conduct the reaction under a positive pressure of dry nitrogen or argon using standard Schlenk line or glovebox techniques.
-
-
Issue: I observe excessive gas evolution upon adding the borane reagent.
-
Possible Cause: Reaction with Protic Solvents or Functional Groups. Borane reagents react with protic sources, such as water or alcohols, to produce hydrogen gas.[7] Some functional groups on the substrate may also react to release gas.
-
Solution:
-
Review Substrate Compatibility: Ensure that your starting material does not contain unprotected protic functional groups that will react with the borane reagent.
-
Ensure Anhydrous Conditions: As mentioned previously, the presence of moisture will lead to hydrogen evolution. Re-verify that all solvents and equipment are dry.
-
Controlled Addition: Add the borane reagent slowly and in a controlled manner to manage the rate of any gas evolution.
-
-
Frequently Asked Questions (FAQs)
Q1: How can I tell if my borane reagent has gone bad?
A1: While there may not be obvious visual signs like color change, a significant decrease in reactivity is the primary indicator of degradation. The most reliable way to assess the quality of your borane reagent is to determine its molarity via titration before each use. A lower than expected concentration confirms degradation.
Q2: What is the white solid that sometimes forms in bottles of borane-THF?
A2: The formation of a white precipitate in BH3-THF solutions can be due to the disproportionation of the reagent or the precipitation of stabilizers like sodium borohydride, especially at low temperatures. While the solution may still be usable, it is essential to titrate it to determine the concentration of the active borane species.
Q3: How should I properly store my borane reagents?
A3: Borane reagents should be stored in a cool, dry, and inert environment. For BH3-THF, refrigeration at 0-5°C is recommended to slow down decomposition.[2] Always store the bottles under a blanket of dry nitrogen or argon. Ensure the cap, especially on Sure/Seal™ bottles, is securely fastened after each use to prevent the ingress of moisture and air.[8][9][10][11]
Q4: What are the main differences between borane-THF (BH3-THF) and borane-dimethyl sulfide (BMS)?
A4: The primary differences are stability and concentration. BMS is significantly more stable than BH3-THF and is commercially available in higher concentrations (e.g., 10 M for BMS vs. typically 1 M for BH3-THF).[2][3][4][5] The main drawback of BMS is its strong, unpleasant odor due to the dimethyl sulfide.[3][4]
Q5: How do I safely quench a reaction containing excess borane?
A5: Excess borane can be safely quenched by the slow, controlled addition of methanol or a mixture of THF and water.[12] This should be done in a fume hood, as the reaction produces flammable hydrogen gas.[7] A detailed quenching protocol is provided in the "Experimental Protocols" section.
Data Presentation
Table 1: Comparison of Common Borane Reagents
| Feature | Borane-Tetrahydrofuran (BH3-THF) | Borane-Dimethyl Sulfide (BMS) |
| Appearance | Colorless solution in THF | Colorless liquid |
| Typical Concentration | 1 M | 2 M to 10 M |
| Stability | Less stable; decomposes over time, accelerated by higher temperatures.[1][2] | More stable than BH3-THF.[3][4][5] |
| Storage | Recommended at 0-5°C under an inert atmosphere.[2] | Store in a cool, dry place under an inert atmosphere. |
| Odor | Ether-like | Strong, unpleasant sulfide odor.[3][4] |
| Common Uses | Hydroboration, reduction of amides to amines.[4] | Hydroboration, reduction of carboxylic acids to alcohols.[3][4] |
Table 2: Stability of 1.0 M Borane-THF Solutions with Different Stabilizers
| Stabilizer (0.005 M) | % of Initial BH3-THF Remaining after 15 Days at 22°C | % of Initial BH3-THF Remaining after 24 Hours at 50°C |
| None | ~85% | ~60% |
| Sodium Borohydride (NaBH4) | ~95% | ~75% |
| 1,2,2,6,6-Pentamethylpiperidine | >98% | ~90% |
| N-isopropyl-N-methyl-tert-butylamine | >98% | ~92% |
Data adapted from a study on new stabilizers for BH3-THF solutions.[1]
Experimental Protocols
Protocol 1: Handling of Moisture-Sensitive Borane Reagents in Sure/Seal™ Bottles
This protocol outlines the standard procedure for safely withdrawing a moisture-sensitive borane reagent from a Sure/Seal™ bottle using a syringe.
Materials:
-
Sure/Seal™ bottle of borane reagent
-
Dry, nitrogen-flushed syringe and needle (long enough to reach the bottom of the bottle)
-
Inert gas source (nitrogen or argon) with a needle adapter
-
Reaction flask, oven-dried and under an inert atmosphere
Procedure:
-
Equilibrate to Room Temperature: If the Sure/Seal™ bottle has been stored in a refrigerator or freezer, allow it to warm to room temperature before opening to prevent moisture from condensing inside.
-
Set Up Inert Atmosphere: In a fume hood, clamp the Sure/Seal™ bottle securely. Insert a needle connected to a source of inert gas through the septum, ensuring the needle tip is above the liquid level to equalize the pressure.
-
Prepare the Syringe: Purge a dry syringe with the inert gas by drawing the gas into the syringe and expelling it three times.
-
Withdraw the Reagent: Carefully insert the syringe needle through the septum of the Sure/Seal™ bottle, ensuring the needle tip is below the surface of the liquid.
-
Fill the Syringe: Slowly pull back the plunger to draw the desired volume of the reagent into the syringe. It is good practice to take up a slightly larger volume than needed.
-
Remove Gas Bubbles: Invert the syringe and carefully push the plunger to expel any gas bubbles and the excess reagent back into the Sure/Seal™ bottle.
-
Transfer to Reaction Flask: Withdraw the syringe from the Sure/Seal™ bottle and quickly transfer the reagent to your reaction flask by inserting the needle through the septum on the flask and depressing the plunger.
-
Clean Up: After transfer, rinse the syringe and needle with a suitable quenching agent (e.g., isopropanol) followed by water.
Protocol 2: Titration of Borane-THF Solution
This protocol describes a method to determine the accurate concentration of a borane-THF solution.
Materials:
-
Borane-THF solution to be titrated
-
Anhydrous glycerol
-
Standardized 1 N sodium hydroxide (NaOH) solution
-
Phenolphthalein indicator
-
Buret, flasks, and other standard titration glassware
Procedure:
-
Prepare the Sample: In a dry flask under a nitrogen atmosphere, add approximately 10 mL of anhydrous glycerol.
-
Add Borane Solution: Accurately measure and add 2.0 mL of the borane-THF solution to the glycerol.
-
Hydrolysis: Carefully add 5 mL of deionized water to the mixture. The borane will react with water to form boric acid (B(OH)3) and hydrogen gas. Allow the gas evolution to cease.
-
Titration: Add a few drops of phenolphthalein indicator to the solution. Titrate the boric acid with the standardized 1 N NaOH solution until a persistent pink endpoint is reached.
-
Calculation: The molarity of the borane-THF solution is calculated using the following formula:
Molarity (M) = (Volume of NaOH (mL) × Molarity of NaOH (mol/L)) / Volume of Borane-THF (mL)
Protocol 3: Safe Quenching of Excess Borane Reagent
This protocol details the safe destruction of unreacted borane reagent at the end of a reaction.
Materials:
-
Reaction mixture containing excess borane
-
Methanol or a 1:1 mixture of THF and water
-
Ice bath
Procedure:
-
Cool the Reaction: Cool the reaction flask to 0°C using an ice bath. This will help to control the exothermicity of the quenching process.
-
Slow Addition of Quenching Agent: While stirring the reaction mixture, slowly and dropwise add methanol or the THF/water mixture. Be aware that this will generate hydrogen gas, so ensure adequate ventilation in a fume hood.[7][12]
-
Monitor Gas Evolution: Add the quenching agent at a rate that maintains a controllable level of gas evolution. If the frothing becomes too vigorous, temporarily stop the addition until it subsides.
-
Complete the Quench: Continue adding the quenching agent until gas evolution ceases, indicating that all the excess borane has been destroyed.
-
Proceed with Workup: Once the quench is complete, the reaction mixture can be safely worked up according to the specific experimental procedure.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Borane Tetrahydrofuran [commonorganicchemistry.com]
- 3. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 4. Borane Reagents [organic-chemistry.org]
- 5. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 6. Borane-dimethyl sulfide, 2 М solution in THF | JSC Aviabor [jsc-aviabor.com]
- 7. researchgate.net [researchgate.net]
- 8. delvallelab.weebly.com [delvallelab.weebly.com]
- 9. depts.washington.edu [depts.washington.edu]
- 10. drs.illinois.edu [drs.illinois.edu]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. orgsyn.org [orgsyn.org]
Identifying impurities in commercial Bromobis(methylthio)borane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying impurities in commercial Bromobis(methylthio)borane.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities I might find in my commercial this compound?
A1: Commercial this compound can contain impurities arising from its synthesis and potential degradation. Based on a likely synthetic route starting from Boron tribromide (BBr₃) and methanethiol (CH₃SH), potential impurities include:
-
Unreacted Starting Materials: Boron tribromide (BBr₃) and Methanethiol (CH₃SH).
-
Partially Substituted Intermediates: Bromo(methylthio)borane (CH₃SBBr₂) and Dibromo(methylthio)borane ((CH₃S)₂BBr).
-
Byproducts: Tris(methylthio)borane (B(SCH₃)₃).
-
Degradation Products: Due to its moisture sensitivity, hydrolysis can lead to the formation of boric acid (H₃BO₃) and methanethiol. Oxidation might also occur, leading to products containing B-O bonds.
Q2: My NMR spectrum shows unexpected peaks. How can I identify the impurities?
A2: The first step is to compare your ¹H, ¹³C, and ¹¹B NMR spectra with the expected chemical shifts for pure this compound. The table below provides a summary of expected and potential impurity chemical shifts. The presence of peaks outside the expected ranges for the pure compound likely indicates impurities.
Q3: I suspect my sample has degraded. What are the signs of degradation?
A3: Degradation of this compound, primarily through hydrolysis, will result in the formation of boric acid and methanethiol. In an NMR spectrum, the presence of a broad signal in the ¹H NMR spectrum could indicate the presence of boric acid. A sharp singlet around 2.1 ppm in the ¹H NMR would be indicative of methanethiol. Visually, a degraded sample might appear cloudy or contain solid precipitates (boric acid).
Q4: How should I handle and store this compound to minimize impurity formation?
A4: this compound is sensitive to moisture and air. It should be handled under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Store the compound in a tightly sealed container, preferably in a desiccator or a dry, inert atmosphere.
Data Presentation
Table 1: Estimated NMR Chemical Shifts for this compound and Potential Impurities
| Compound | Formula | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹¹B NMR (δ, ppm) |
| This compound | BrB(SCH₃)₂ | ~2.5 | ~15 | ~60-70 |
| Boron tribromide | BBr₃ | N/A | N/A | ~40 |
| Methanethiol | CH₃SH | ~2.1 (s) | ~6 | N/A |
| Bromo(methylthio)borane | CH₃SBBr₂ | ~2.7 | ~12 | ~50-60 |
| Tris(methylthio)borane | B(SCH₃)₃ | ~2.4 | ~16 | ~65-75 |
| Boric Acid | H₃BO₃ | Broad signal | N/A | ~19 |
Note: The chemical shifts are estimates based on related compounds and are subject to solvent effects and the specific spectrometer used. "s" denotes a singlet.
Experimental Protocols
Methodology for NMR Spectroscopic Analysis
-
Sample Preparation:
-
Due to the moisture sensitivity of this compound, all sample preparation should be conducted under an inert atmosphere (e.g., in a glovebox).
-
Use a deuterated solvent that is free of water, such as chloroform-d (CDCl₃) or benzene-d₆ (C₆D₆).
-
Prepare a solution of approximately 5-10 mg of the this compound sample in about 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Seal the NMR tube with a tight-fitting cap and wrap it with parafilm for extra protection against atmospheric moisture.
-
-
¹H NMR Spectroscopy:
-
Acquire a standard ¹H NMR spectrum.
-
Integrate all signals to determine the relative ratios of the different species present.
-
The methyl protons of this compound are expected to appear as a singlet. The presence of other singlets or multiplets may indicate impurities.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
The methyl carbon of this compound should appear as a single resonance. Additional peaks will suggest the presence of carbon-containing impurities.
-
-
¹¹B NMR Spectroscopy:
-
Acquire a proton-decoupled ¹¹B NMR spectrum. This is particularly useful for identifying different boron species.
-
The ¹¹B NMR spectrum will show distinct signals for different boron environments, allowing for the clear identification of boron-containing impurities. The chemical shift of the main compound is expected to be a broad singlet.
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying impurities.
Technical Support Center: Boronic Acid Workup Procedures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the formation of common boronic acid byproducts during workup procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts I should be aware of during boronic acid workups?
A1: The two most prevalent byproducts encountered during the workup of reactions involving boronic acids are boroxines and protodeboronation products .
-
Boroxines are cyclic trimers that form from the dehydration of three boronic acid molecules. This process is reversible and can be promoted by heat or anhydrous conditions.[1][2]
-
Protodeboronation is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This side reaction is often observed in metal-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, and can be catalyzed by either acid or base.[3] The susceptibility of a boronic acid to protodeboronation is highly dependent on the reaction conditions and the nature of its organic substituent.
Q2: How can I prevent the formation of boroxines?
A2: Boroxine formation is an equilibrium process driven by the removal of water.[4] To prevent their formation or to convert them back to the desired boronic acid, you should ensure that the workup and storage conditions are not anhydrous. The addition of water can shift the equilibrium back towards the boronic acid.[4] If you suspect boroxine formation, recrystallization from an aqueous solvent system can often hydrolyze the boroxine back to the boronic acid.[1]
Q3: What factors influence the rate of protodeboronation?
A3: The rate of protodeboronation is significantly influenced by pH. Both acidic and basic conditions can catalyze this undesired reaction. For many simple aromatic and alkyl boronic acids, stability is greatest at a neutral pH, where both acid and base-catalyzed pathways are minimized. The specific pH that leads to the maximum rate of protodeboronation can vary greatly between different boronic acids. For instance, some heteroaromatic boronic acids, like 2-pyridyl and 5-thiazolyl boronic acids, are highly susceptible to rapid protodeboronation around neutral pH.[3][5]
Q4: Are there more stable alternatives to boronic acids that I can use to avoid these byproducts?
A4: Yes, several boronic acid derivatives offer enhanced stability and can be used as "slow-release" sources of the active boronic acid under reaction conditions. This strategy helps to keep the concentration of the unstable boronic acid low, thus minimizing side reactions.[6] Some common derivatives include:
-
N-methyliminodiacetic acid (MIDA) boronates : These are exceptionally stable, air-stable, and compatible with silica gel chromatography.[6][7] They release the corresponding boronic acid under mild aqueous basic conditions.[8]
-
Pinacol esters : While more stable than many boronic acids, they can be more challenging to hydrolyze.
-
Trifluoroborate salts (R-BF3K) : These are generally crystalline, air-stable solids.
Troubleshooting Guides
Issue 1: My final product is contaminated with a significant amount of boroxine.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Anhydrous workup or storage conditions. | Introduce water into your workup. Dissolve the crude product in a solvent mixture containing water and stir. | The boroxine should hydrolyze back to the boronic acid, which can then be purified. |
| Use of aprotic solvents for an extended period. | During workup, switch to a solvent system that includes a protic component like water or an alcohol. | This will favor the equilibrium towards the monomeric boronic acid. |
| High temperatures during workup or concentration. | Avoid excessive heating during solvent removal. Use a rotary evaporator at a moderate temperature. | Minimized dehydration and subsequent boroxine formation. |
| Purification Protocol: Recrystallize the crude material from an aqueous solvent system (e.g., water, or an alcohol/water mixture).[1] | The pure boronic acid should crystallize out, leaving the more soluble impurities behind. |
Issue 2: I am observing significant protodeboronation of my boronic acid.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inappropriate pH during aqueous workup. | Adjust the pH of the aqueous phase to be near neutral (pH ~7) before extraction, if your compound's stability allows. | Minimizes both acid and base-catalyzed protodeboronation. |
| Prolonged exposure to acidic or basic conditions. | Minimize the time the boronic acid is in contact with acidic or basic aqueous solutions during the workup. | Reduced loss of the boronic acid to protodeboronation. |
| Inherently unstable boronic acid substrate. | Consider converting the boronic acid to a more stable derivative, such as a MIDA boronate, for the reaction and subsequent workup.[6][7] | MIDA boronates are significantly more stable and can be used in a "slow-release" strategy to minimize the concentration of the free boronic acid.[8] |
Data Presentation
Table 1: Benchtop Stability of Boronic Acids vs. MIDA Boronates
This table summarizes the stability of various boronic acids and their corresponding MIDA boronates when stored on the benchtop under air. The data clearly demonstrates the superior stability of MIDA boronates.[6][7]
| Entry | Boronic Acid/MIDA Boronate | % Remaining after 15 days (Boronic Acid) | % Remaining after ≥60 days (MIDA Boronate) |
| 1 | 2-Furan | 58% | >95% |
| 2 | 2-Benzofuran | 65% | >95% |
| 3 | 2-Thiophene | 62% | >95% |
| 4 | 2-Benzothiophene | 80% | >95% |
| 5 | 2-Pyrrole | 35% | >95% |
| 6 | 2-Indole | 22% | >95% |
| 7 | (E)-prop-1-en-1-yl | 45% | >95% |
| 8 | Cyclopropyl | 70% | >95% |
Table 2: pH-Rate Profiles for Protodeboronation of Selected Boronic Acids
This table provides a qualitative summary of the pH ranges where the rate of protodeboronation is most significant for different classes of boronic acids.[3][5]
| Boronic Acid Type | pH Range of Highest Instability | Relative Rate of Protodeboronation |
| Simple Aryl Boronic Acids | Acidic (pH < 2) and Basic (pH > 10) | Slow to Moderate |
| 3- and 4-Pyridyl Boronic Acids | Very Basic (pH > 12) | Very Slow |
| 2-Pyridyl Boronic Acid | Neutral (pH ~7) | Rapid |
| 5-Thiazolyl Boronic Acid | Neutral (pH ~7) | Rapid |
| Vinyl and Cyclopropyl Boronic Acids | Very Basic (pH > 12) | Very Slow |
Experimental Protocols
Protocol 1: General Acid-Base Extraction for Boronic Acid Purification
This protocol is useful for separating acidic boronic acids from neutral organic impurities.[9][10][11]
Materials:
-
Crude reaction mixture containing the boronic acid.
-
Organic solvent (e.g., ethyl acetate, dichloromethane).
-
1-2 M aqueous NaOH solution.[9]
-
1-2 M aqueous HCl solution.
-
Saturated aqueous NaCl solution (brine).
-
Anhydrous magnesium sulfate or sodium sulfate.
-
Separatory funnel.
Procedure:
-
Dissolve the crude reaction mixture in an appropriate organic solvent.
-
Transfer the solution to a separatory funnel.
-
Add 1-2 M aqueous NaOH solution to the separatory funnel. Shake gently at first, venting frequently, then shake vigorously.
-
Allow the layers to separate. The boronate salt will be in the aqueous layer.
-
Drain the aqueous layer into a clean flask.
-
Extract the organic layer with the NaOH solution two more times to ensure complete extraction of the boronic acid.
-
Combine all aqueous extracts.
-
Wash the organic layer with brine, then dry it over anhydrous sulfate to recover any neutral organic compounds if desired.
-
Cool the combined aqueous extracts in an ice bath and acidify to a low pH (pH 1-2) by slowly adding 1-2 M HCl with stirring. The pure boronic acid should precipitate.
-
Collect the solid boronic acid by vacuum filtration. If it does not precipitate, extract the acidified aqueous layer with fresh organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts from the acidified solution, wash with brine, dry over anhydrous sulfate, and concentrate under reduced pressure to yield the purified boronic acid.
Protocol 2: Purification via Diethanolamine Adduct Formation
This protocol is effective for the purification of boronic acids that are difficult to crystallize or separate by chromatography.[12]
Materials:
-
Crude boronic acid.
-
Diethanolamine.
-
Diethyl ether or other suitable non-polar solvent.
-
0.1 M HCl.
Procedure:
-
Dissolve the crude boronic acid in a minimal amount of a suitable solvent (e.g., diethyl ether).
-
Add diethanolamine dropwise with stirring. The diethanolamine adduct, which is often a crystalline solid, should precipitate out of the solution.
-
Collect the solid adduct by vacuum filtration and wash it with cold solvent.
-
To recover the pure boronic acid, suspend the adduct in a biphasic mixture of diethyl ether and 0.1 M HCl.
-
Stir the mixture until the solid dissolves, indicating the hydrolysis of the adduct.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with two more portions of diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the pure boronic acid.[13]
Visualizations
Caption: Equilibrium between a boronic acid and its corresponding boroxine.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. research.ed.ac.uk [research.ed.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ボロン酸MIDAエステル類 [sigmaaldrich.com]
- 8. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. reddit.com [reddit.com]
- 13. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of Borane Adducts: Borane Dimethylsulfide vs. Thioboranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of reaction products derived from two classes of borane reagents: the well-characterized borane dimethylsulfide (BMS) complex and the less documented bromobis(methylthio)borane and related thioboranes. Given the limited availability of specific NMR data for this compound, this guide leverages borane dimethylsulfide as a benchmark for comparison, supplemented with general data for thioboranes to highlight key spectral differences and guide researchers in the characterization of these compounds.
Data Presentation: Comparative ¹H and ¹³C NMR Data
The following tables summarize the typical ¹H and ¹³C NMR chemical shifts for borane dimethylsulfide and a representative thioborane, tris(methylthio)borane, as well as their reaction products from hydroboration of a generic alkene (1-octene) and alkyne (1-octyne).
Table 1: ¹H NMR Chemical Shift Data (δ, ppm)
| Compound/Reaction Product | Borane Dimethylsulfide (BMS) Adducts | Thioborane Adducts (Representative) |
| Starting Borane | BH₃·S(CH₃)₂: ~1.50 (q, BH₃), ~2.26 (s, S(CH₃)₂)[1] | B(SCH₃)₃: ~2.3 ppm (s) |
| Hydroboration Product with 1-Octene | Tri-n-octylborane: ~0.9 (t, CH₃), ~1.3-1.5 (m, CH₂) | Tris(octylthio)borane: Data not readily available |
| Hydroboration Product with 1-Octyne | Tris(E-oct-1-en-1-yl)borane: ~5.3-7.1 (m, vinylic H) | Tris((Z)-oct-1-en-1-ylthio)borane: Data not readily available |
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)
| Compound/Reaction Product | Borane Dimethylsulfide (BMS) Adducts | Thioborane Adducts (Representative) |
| Starting Borane | BH₃·S(CH₃)₂: S(CH₃)₂ carbon signal can be broad | B(SCH₃)₃: ~15.0 |
| Hydroboration Product with 1-Octene | Tri-n-octylborane: ~14 (CH₃), ~23-35 (CH₂) | Tris(octylthio)borane: Data not readily available |
| Hydroboration Product with 1-Octyne | Tris(E-oct-1-en-1-yl)borane: ~100-150 (vinylic C) | Tris((Z)-oct-1-en-1-ylthio)borane: Data not readily available |
Experimental Protocols
General Procedure for NMR Sample Preparation of Air-Sensitive Boron Compounds
Given that many borane compounds are sensitive to air and moisture, proper handling is crucial for obtaining accurate NMR data.[2] The following is a general protocol:
-
Glassware: All glassware, including NMR tubes, should be oven-dried at >120 °C for at least 4 hours and allowed to cool under a stream of dry nitrogen or argon.
-
Solvents: Deuterated solvents must be anhydrous. Solvents can be dried over molecular sieves (4 Å) or by distillation from appropriate drying agents (e.g., Na/benzophenone for THF, CaH₂ for halogenated solvents).[2]
-
Sample Preparation: All manipulations of the borane compound and solvent should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Transfer: The prepared sample solution is then transferred to the NMR tube via a cannula or a gas-tight syringe. The NMR tube is then sealed with a tight-fitting cap, often wrapped with Parafilm® for extra security.
-
Internal Standard: Tetramethylsilane (TMS) is a common internal standard for ¹H and ¹³C NMR.
NMR Spectrometer Setup and Data Acquisition
-
Spectrometer: NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.[2][3]
-
¹H NMR:
-
A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
The relaxation delay should be set appropriately, especially for quantitative measurements.
-
-
¹³C NMR:
-
Proton-decoupled spectra are typically acquired to simplify the spectrum and improve sensitivity.
-
Due to the low natural abundance of ¹³C and potential quadrupolar broadening from boron, a larger number of scans and a longer acquisition time are often necessary compared to ¹H NMR.
-
-
¹¹B NMR: While not the focus of this guide, it is highly recommended to acquire ¹¹B NMR spectra for boron-containing compounds as it provides direct information about the boron center.[4]
Visualizations
Reaction Workflow: Hydroboration of an Alkene with Borane Dimethylsulfide
Caption: A simplified workflow for the hydroboration-oxidation of an alkene using borane dimethylsulfide.
Logical Relationship: Comparison of Borane Adducts
References
Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry for Bromobis(methylthio)borane Intermediates
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of organoboron compounds, understanding the analytical behavior of reactive intermediates is paramount. Bromobis(methylthio)borane and its derivatives are valuable building blocks, yet their analysis can be challenging. This guide provides a comparative overview of mass spectrometry-based approaches for their characterization, supported by experimental data from related compounds and a discussion of alternative analytical techniques.
The inherent reactivity and potential instability of this compound necessitate robust analytical methods for its identification and the characterization of its subsequent reaction intermediates. Mass spectrometry (MS) stands out as a powerful tool due to its high sensitivity and ability to provide detailed structural information. This guide delves into the nuances of employing different MS techniques for this class of compounds.
Gas Chromatography-Mass Spectrometry (GC-MS): A Primary Approach
Given the likely volatility of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a primary and highly informative analytical technique. EI is a "hard" ionization method that leads to extensive fragmentation, providing a detailed molecular fingerprint that can be used for structural elucidation.[1][2]
Predicted Fragmentation Pattern of this compound
The presence of two stable isotopes of bromine (79Br and 81Br) in nearly equal abundance will result in characteristic isotopic patterns for bromine-containing fragments, with two peaks of roughly equal intensity separated by two mass-to-charge units (M and M+2).[4][7]
Table 1: Predicted Major Fragment Ions of this compound in EI-MS
| m/z (11B, 79Br, 32S) | Proposed Fragment Structure | Notes on Fragmentation Pathway |
| 184/186 | [CH₃S-B(Br)-SCH₃]⁺• | Molecular Ion (M⁺•). Expected to be of moderate intensity. |
| 169/171 | [CH₃S-B(Br)-S]⁺ | Loss of a methyl radical (•CH₃). |
| 137/139 | [B(Br)SCH₃]⁺• | Cleavage of a B-S bond with loss of a methylthio radical (•SCH₃). |
| 105 | [B(SCH₃)₂]⁺ | Loss of a bromine radical (•Br). |
| 90 | [B(SCH₃)S]⁺ | Subsequent loss of a methyl radical from [B(SCH₃)₂]⁺. |
| 79/81 | [Br]⁺ | Bromine cation. Likely to be of low intensity.[4] |
| 62 | [CH₃SCH₃]⁺• | Dimethyl sulfide radical cation, from rearrangement. |
| 47 | [CH₃S]⁺ | Methylthio cation. |
Experimental Protocol: GC-MS Analysis
A standard experimental setup for the GC-MS analysis of a volatile organoboron compound is outlined below.
Methodology Details:
-
Sample Preparation: Dissolve the this compound intermediate in a dry, inert solvent (e.g., hexane or dichloromethane) to a concentration of approximately 1 mg/mL. Anhydrous conditions are crucial to prevent hydrolysis.
-
GC Conditions:
-
Injector: Split/splitless injector, temperature set to 250°C.
-
Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[8]
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: m/z 40-400.
-
Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The Challenge of Polarity
Direct analysis of the relatively non-polar this compound by conventional reversed-phase Liquid Chromatography-Mass Spectrometry (LC-MS) can be challenging due to poor retention. Furthermore, the presence of protic solvents in the mobile phase can lead to hydrolysis of the analyte. For less volatile or more polar intermediates in the reaction pathway, LC-MS with a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) may be more suitable.
Derivatization: A Key for Enhanced LC-MS Performance
To overcome the challenges of analyzing non-polar borane intermediates by LC-MS, a derivatization strategy can be employed. This involves reacting the analyte with a reagent to introduce a polar, ionizable group, thereby improving its chromatographic retention and ionization efficiency.
Hypothetical Derivatization Protocol:
A potential derivatization strategy could involve the displacement of the bromo group with a nucleophile containing a readily ionizable functional group, such as a primary or secondary amine. For instance, reaction with an amino alcohol could introduce both polarity and a site for protonation, making the derivative amenable to positive-ion ESI.
Alternative and Complementary Analytical Techniques
While mass spectrometry provides invaluable information on molecular weight and structure, a comprehensive characterization of this compound and its intermediates often requires complementary analytical techniques.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| GC-MS | Molecular weight, fragmentation pattern, purity. | High sensitivity, detailed structural information from fragmentation, good for volatile compounds.[9] | Requires volatile and thermally stable analytes, extensive fragmentation can sometimes lead to the absence of a molecular ion.[10] |
| LC-MS | Molecular weight of less volatile or more polar intermediates. | Suitable for a wider range of compounds, soft ionization preserves the molecular ion. | May require derivatization for non-polar analytes, potential for analyte degradation in protic solvents. |
| ¹¹B NMR Spectroscopy | Boron coordination number, electronic environment of the boron atom. | Provides direct information about the boron center, quantitative.[11] | Does not provide overall molecular structure, lower sensitivity compared to ¹H NMR. |
| X-ray Crystallography | Definitive 3D molecular structure of crystalline solids. | Unambiguous structural determination.[12][13][14][15] | Requires a suitable single crystal, does not provide information on dynamic processes in solution. |
Conclusion
The analysis of this compound and its intermediates is most effectively approached using a combination of analytical techniques. GC-MS with electron ionization is a powerful tool for obtaining detailed structural information through fragmentation analysis. For less volatile or more polar derivatives, LC-MS, potentially coupled with a derivatization strategy, offers a viable alternative. To gain a complete understanding of the chemical nature of these reactive intermediates, the data from mass spectrometry should be complemented with information from ¹¹B NMR spectroscopy and, where possible, single-crystal X-ray diffraction. This multi-faceted analytical approach will provide researchers with the robust data necessary to confidently characterize these important synthetic building blocks.
References
- 1. Electron ionization - Wikipedia [en.wikipedia.org]
- 2. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 3. Boron-sulphur compounds. Part III. Fragmentation of trimethyl thioborate under electron impact - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. CH3Br mass spectrum of bromomethane fragmentation pattern of m/z m/e ions for analysis and identification of methyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. Dimethyl sulfide [webbook.nist.gov]
- 6. ez.restek.com [ez.restek.com]
- 7. whitman.edu [whitman.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 12. Probing mesitylborane and mesitylborate ligation within the coordination sphere of Cp*Ru(P(i)Pr3)+: a combined synthetic, X-ray crystallographic, and computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. scispace.com [scispace.com]
- 15. The first synthesis and X-ray crystallographic analysis of an oxygen-bridged planarized triphenylborane - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Efficacy of Thioborates in Synthetic Chemistry: A Comparative Guide
A comprehensive review of the synthetic utility of various thioborate compounds, with a focus on their applications in constructing carbon-sulfur bonds—a cornerstone of modern drug development. Due to a lack of available experimental data on Bromobis(methylthio)borane, this guide will focus on a comparative analysis of other well-documented thioborate reagents.
For researchers and professionals in drug development, the efficient formation of carbon-sulfur (C–S) bonds is a critical step in the synthesis of a vast array of pharmaceutical compounds. Thioborates, a class of organoboron reagents, have emerged as versatile tools for this purpose. This guide provides a comparative overview of the efficacy of different classes of thioborates, supported by experimental data and detailed protocols. While the specific compound this compound was the initial focus, a thorough review of the scientific literature revealed a significant lack of published data on its synthesis, reactivity, and applications. Therefore, this guide will instead compare the performance of more extensively studied thioborates, namely halothioboranes, aminothioboranes, and thioboronic esters, in reactions relevant to medicinal chemistry.
Comparative Performance of Thioborate Reagents
The reactivity and synthetic utility of thioborates are significantly influenced by the substituents on the boron atom. The following sections detail the characteristics and applications of three major classes of thioborates.
Halothioboranes: Reactive Intermediates for Thioester Synthesis
Halothioboranes, such as B-chlorocatecholborane, are highly electrophilic reagents that can activate alkynes for subsequent nucleophilic attack. This reactivity has been harnessed for the synthesis of borylated benzothiophenes, which are valuable intermediates in medicinal chemistry.
Table 1: Comparison of Halothioborane-mediated Thioboration Reactions
| Thioborate Reagent | Substrate | Product | Yield (%) | Reference |
| B-Chlorocatecholborane | 2-Alkynylthioanisole | C3-Borylated Benzothiophene | 85 | [1] |
| Boron Trichloride | 2-Alkynylthioanisole | C3-Borylated Benzothiophene | 78 | [2] |
Aminothioboranes: Modulated Reactivity for Controlled Transformations
Aminothioboranes, which feature a boron-nitrogen bond, exhibit attenuated Lewis acidity compared to their halo-substituted counterparts. This modulation in reactivity allows for more controlled reactions and can be advantageous when working with sensitive functional groups.
Table 2: Dehydrogenation of Amine-Thioboranes
| Amine-Thioborane Adduct | Product | Temperature (°C) | Time (h) | Yield (%) | Reference |
| iPr₂NH·BH₂(SPh) | iPr₂N=BH(SPh) | 100 | 18 | High | [3][4] |
| Me₂NH·BH₂(SPh) | Complex Mixture | 100 | 18 | - | [3][4] |
Thioboronic Esters: Versatile Reagents for Cross-Coupling Reactions
Thioboronic esters are stable, easily handled compounds that serve as excellent sources of thiolate nucleophiles in various cross-coupling reactions. Their utility in forming C–S bonds makes them highly valuable in the synthesis of complex organic molecules.
Table 3: Thioboration of Terminal Alkynes
| Thioborate Reagent | Alkyne | Product Stereochemistry | Yield (%) | Reference |
| Triphenyl Thioborate | 4-Phenyl-1-butyne | cis | 95 | [5] |
| Triphenyl Thioborate | 4-Phenyl-1-butyne | trans | 92 | [5] |
Experimental Protocols
General Procedure for Catalyst-Free Thioboration of Alkynes
To a solution of the 2-alkynylthioanisole (1.0 mmol) in toluene (5 mL) is added B-chlorocatecholborane (1.1 mmol) at room temperature under an inert atmosphere. The reaction mixture is stirred for the time indicated in the literature, and then the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the desired C3-borylated benzothiophene.[1]
General Procedure for Thermal Dehydrogenation of Amine-Thioboranes
A solution of the amine-thioborane adduct (1.0 mmol) in toluene (10 mL) is heated at the specified temperature in a sealed tube. After the indicated time, the solvent is removed under reduced pressure, and the product is isolated and purified as described in the cited literature.[3][4]
Visualizing Reaction Pathways
The following diagrams illustrate the mechanistic pathways and experimental workflows discussed in this guide.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. BCl3 -Induced Annulative Oxo- and Thioboration for the Formation of C3-Borylated Benzofurans and Benzothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and the thermal and catalytic dehydrogenation reactions of amine-thioboranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Quantifying Lewis Acidity: A Comparative Data Summary
A Comprehensive Guide to the Lewis Acidity of Borane Reagents for Researchers and Drug Development Professionals
The electrophilic nature of the boron atom in borane reagents, arising from its vacant p-orbital, makes them potent Lewis acids and versatile catalysts in a myriad of chemical transformations.[1] Their utility in organic synthesis, including in frustrated Lewis pair (FLP) chemistry and catalysis, is directly correlated to their Lewis acidity, which can be finely tuned by modifying the substituents on the boron center.[2] This guide provides a comparative analysis of the Lewis acidity of various borane reagents, supported by experimental and computational data, to aid researchers in selecting the appropriate reagent for their specific application.
The Lewis acidity of boranes can be quantified and compared using several experimental and computational methods. The most common include the Gutmann-Beckett method, which is an experimental technique, and the calculated fluoride ion affinity (FIA) and hydride ion affinity (HIA).
-
Gutmann-Beckett Method: This experimental method utilizes triethylphosphine oxide (Et₃PO) as a probe molecule. The interaction of the Lewis acidic boron center with the basic oxygen atom of Et₃PO causes a downfield shift in the ³¹P NMR signal. The magnitude of this chemical shift change (Δδ) is a direct measure of the Lewis acidity.[3][4] A larger Δδ value indicates a stronger Lewis acid. Acceptor Numbers (AN) are derived from these shifts to provide a numerical scale.[3][5]
-
Fluoride Ion Affinity (FIA): FIA is a computational metric that quantifies the enthalpy change associated with the reaction of a Lewis acid with a fluoride ion (F⁻) in the gas phase.[6] A higher FIA value corresponds to a stronger Lewis acid. This method is particularly useful for assessing "hard" Lewis acidity.[6][7]
-
Hydride Ion Affinity (HIA): Similar to FIA, HIA is a calculated value representing the enthalpy change for the reaction of a Lewis acid with a hydride ion (H⁻). It is often used to gauge "soft" Lewis acidity.[6]
Below is a table summarizing the Lewis acidity of various borane reagents using these metrics.
| Borane Reagent | Substituents | Gutmann-Beckett AN | Δδ ³¹P (ppm) | Fluoride Ion Affinity (FIA) (kJ/mol) | Hydride Ion Affinity (HIA) (kJ/mol) |
| Boron Trihalides | |||||
| BF₃ | -F | 89[3][5] | |||
| BCl₃ | -Cl | ||||
| BBr₃ | -Br | ||||
| BI₃ | -I | 115[3][5] | Highest in trihalide series[8][9] | Highest in trihalide series[8][9] | |
| Triarylboranes | |||||
| B(C₆F₅)₃ | Tris(pentafluorophenyl) | 82[3][5] | 25.5[6] | 452[6] | |
| B(o-HC₆F₄)₃ | Tris(2,3,4,5-tetrafluorophenyl) | Weaker than B(C₆F₅)₃[10] | |||
| B(p-HC₆F₄)₃ | Tris(2,3,5,6-tetrafluorophenyl) | Weaker than B(C₆F₅)₃[10] | |||
| BArᶠ₃ | Tris[3,5-bis(trifluoromethyl)phenyl] | Stronger than B(C₆F₅)₃[2] | |||
| Carborane-Based Boranes | |||||
| Tris(o-carboranyl)borane | Lewis superacid[11] | ||||
| HB(o-CH₃–C₂B₁₀H₁₀)₂ | Substantial increase over primary boranes[11] | Substantial increase over primary boranes[11] | |||
| (C₂B₁₀H₁₀)₂B(C₂B₁₀H₁₁) | AN: 76.8[12] | 34.9[13] | Higher than Tris(o-carboranyl)borane[12] | Higher than Tris(o-carboranyl)borane[12] |
Note: A direct numerical comparison is not always possible due to variations in experimental/computational conditions reported in the literature. The trends, however, remain informative.
Factors Influencing Borane Lewis Acidity
The Lewis acidity of a borane is primarily dictated by the electronic and steric properties of its substituents. Electron-withdrawing groups enhance Lewis acidity by increasing the positive charge density on the boron atom. Conversely, electron-donating groups decrease Lewis acidity. Steric hindrance around the boron center can also influence its ability to interact with Lewis bases.[2]
Caption: Factors influencing the Lewis acidity of borane reagents.
Experimental Protocols
Gutmann-Beckett Method for Determining Lewis Acidity
This method provides a reliable experimental measure of Lewis acidity in solution.
Materials:
-
Borane reagent of interest
-
Triethylphosphine oxide (Et₃PO)
-
Anhydrous, non-coordinating NMR solvent (e.g., C₆D₆, CD₂Cl₂, or toluene-d₈)
-
NMR tubes
Procedure:
-
Preparation of the Standard: A solution of Et₃PO in the chosen deuterated solvent is prepared.
-
³¹P NMR of the Standard: A ³¹P NMR spectrum of the Et₃PO solution is acquired. The chemical shift (δ) of the free Et₃PO is recorded. This serves as the reference value.
-
Preparation of the Sample: An equimolar amount of the borane reagent is added to the Et₃PO solution in the NMR tube under an inert atmosphere.
-
³¹P NMR of the Adduct: A ³¹P NMR spectrum of the mixture is recorded. The new chemical shift (δ_sample) corresponding to the borane-Et₃PO adduct is measured.
-
Calculation of Δδ: The change in chemical shift is calculated as Δδ = δ_sample - δ_reference.
-
Calculation of Acceptor Number (AN): The AN can be calculated using the formula: AN = 2.21 × (δ_sample − 41.0), where 41.0 ppm is the chemical shift of Et₃PO in hexane.[3][5]
Caption: Workflow for the Gutmann-Beckett method.
Computational Determination of Fluoride and Hydride Ion Affinities
FIA and HIA values are typically determined using quantum chemical calculations, most commonly with Density Functional Theory (DFT) or high-level ab initio methods like coupled-cluster theory.[8][9]
General Computational Workflow:
-
Geometry Optimization: The three-dimensional structures of the borane, the fluoride or hydride ion, and the resulting adduct (e.g., R₃B-F⁻) are optimized to their lowest energy conformations.
-
Frequency Calculation: Vibrational frequency calculations are performed to confirm that the optimized structures are true minima on the potential energy surface and to obtain zero-point vibrational energies and thermal corrections.
-
Energy Calculation: The electronic energies of the optimized species are calculated at a high level of theory.
-
Affinity Calculation: The FIA or HIA is calculated as the negative of the enthalpy change (ΔH) for the association reaction in the gas phase: FIA = -ΔH for R₃B + F⁻ → [R₃BF]⁻ HIA = -ΔH for R₃B + H⁻ → [R₃BH]⁻
Conclusion
The Lewis acidity of borane reagents is a critical parameter that governs their reactivity and catalytic activity. By understanding the different scales of Lewis acidity and the factors that influence it, researchers can make more informed decisions in the design of experiments and the development of new synthetic methodologies. The data and protocols presented in this guide offer a starting point for comparing and selecting the most suitable borane reagent for a given application, from small-scale laboratory synthesis to complex drug development processes.
References
- 1. mdpi.com [mdpi.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 4. Formation of Strong Boron Lewis Acid Sites on Silica - PMC [pmc.ncbi.nlm.nih.gov]
- 5. graphsearch.epfl.ch [graphsearch.epfl.ch]
- 6. Synthesis and lewis acidity of fluorinated triaryl borates - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT04095F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lewis acidities and hydride, fluoride, and X- affinities of the BH(3-n)Xn compounds for (X = F, Cl, Br, I, NH2, OH, and SH) from coupled cluster theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Structure-constraint induced increase in Lewis acidity of tris(ortho-carboranyl)borane and selective complexation with Bestmann ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-constraint induced increase in Lewis acidity of tris( ortho -carboranyl)borane and selective complexation with Bestmann ylides - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06144F [pubs.rsc.org]
A Comparative Guide to Ether Cleavage Reagents: Featuring Bromobis(methylthio)borane and Key Alternatives
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ether cleavage is a fundamental transformation for the deprotection of hydroxyl groups and the modification of complex molecules. The ideal reagent for this purpose should exhibit high reactivity, selectivity, and functional group tolerance under mild conditions. This guide examines the performance of established ether cleavage reagents and provides a framework for considering Bromobis(methylthio)borane as a potential alternative.
Comparison of Ether Cleavage Reagents
The selection of an appropriate ether cleavage reagent is dependent on the specific substrate and the desired outcome. The following table summarizes the key characteristics of Boron Tribromide and Trimethylsilyl Iodide, providing a baseline for comparison.
| Reagent | Typical Reaction Conditions | Cleavage Mechanism | Advantages | Disadvantages |
| Boron Tribromide (BBr₃) | -78 °C to room temperature in CH₂Cl₂ | Lewis acid-assisted Sₙ1 or Sₙ2 | Highly effective for aryl methyl ethers.[1] Can cleave multiple ether linkages with one equivalent of reagent.[1] | Highly corrosive and moisture-sensitive. Can be non-selective with multiple functional groups. |
| Trimethylsilyl Iodide (TMSI) | Room temperature to 50 °C in CHCl₃ or CH₃CN | Sₙ2-type mechanism | Milder than BBr₃. Often generated in situ from TMSCl and NaI, which is more convenient and cost-effective.[2] Generally good yields for a variety of ethers.[3] | Can be slower than BBr₃. The reagent itself is unstable and expensive if not generated in situ.[2] |
| This compound | Not available | Presumed Lewis acid-assisted | Potentially milder and more selective than BBr₃ due to the softer methylthio ligands. | Lack of available kinetic and comparative data. Synthesis may be required. |
Quantitative Performance Data
Direct kinetic comparisons of ether cleavage reactions are not extensively reported in a standardized format. However, reaction times and yields from various studies provide a basis for qualitative assessment.
Table 1: Comparison of Reaction Conditions and Yields for Ether Cleavage
| Substrate | Reagent | Conditions | Time | Yield (%) | Reference |
| Anisole | BBr₃ | CH₂Cl₂ | Not specified | Not specified | [1] |
| Cyclohexyl methyl ether | TMSI | 25 °C | 6 h | 95% (silyl ether) | [3] |
| Cyclohexyl methyl ether | TMSI | 50 °C | 2 h | 90% (silyl ether) | [3] |
| Various aryl alkyl ethers | TMSI | Not specified | Not specified | High | [3] |
| Various dialkyl ethers | TMSI | Not specified | Not specified | High | [3] |
Note: The yields for TMSI cleavage refer to the formation of the corresponding trimethylsilyl ether, which is subsequently hydrolyzed to the alcohol or phenol.
Experimental Protocols
Detailed experimental protocols are essential for reproducible research. The following are generalized procedures for ether cleavage based on the available literature.
General Procedure for Ether Cleavage with Boron Tribromide
A solution of the ether in a dry, inert solvent (e.g., dichloromethane) is cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon). A solution of Boron Tribromide (1-3 equivalents) in the same solvent is added dropwise. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. The reaction is monitored by a suitable technique (e.g., TLC or GC-MS). Upon completion, the reaction is quenched by the slow addition of water or methanol. The product is then extracted, and the organic layer is washed, dried, and concentrated. Purification is typically achieved by chromatography.
General Procedure for Ether Cleavage with in situ Generated Trimethylsilyl Iodide
To a solution of the ether in a dry solvent such as acetonitrile or chloroform, sodium iodide (1.5-2 equivalents) and chlorotrimethylsilane (1.5-2 equivalents) are added. The reaction mixture is stirred at room temperature or heated to a moderate temperature (e.g., 50 °C). The progress of the reaction is monitored. After completion, the reaction mixture is diluted with a suitable solvent and washed with water and aqueous sodium thiosulfate to remove iodine. The organic layer is dried and concentrated to yield the silyl ether, which can be hydrolyzed to the alcohol or phenol by treatment with a mild acid or base.[4]
Mechanistic Considerations & Signaling Pathways
The cleavage of ethers by boron-based Lewis acids like BBr₃ and, presumably, this compound, proceeds through the formation of an oxonium ion intermediate. The subsequent cleavage can occur via an Sₙ1 or Sₙ2 pathway, depending on the structure of the ether.
Caption: General mechanism for Lewis acid-mediated ether cleavage.
Experimental Workflow for Kinetic Analysis
A robust experimental workflow is crucial for obtaining reliable kinetic data. The following diagram outlines a typical procedure for studying the kinetics of an ether cleavage reaction.
Caption: Workflow for a kinetic study of ether cleavage.
Conclusion and Future Directions
While Boron Tribromide and Trimethylsilyl Iodide are effective and well-documented reagents for ether cleavage, the development of milder and more selective alternatives remains an active area of research. This compound, with its potentially attenuated Lewis acidity due to the sulfur ligands, presents an intriguing candidate. However, the absence of kinetic and comparative studies necessitates experimental investigation to ascertain its utility and performance relative to established methods. Future work should focus on synthesizing this compound and conducting rigorous kinetic studies to quantify its reactivity and selectivity in the cleavage of a diverse range of ether substrates. Such data will be invaluable for its potential adoption in complex molecule synthesis.
References
A Comparative Guide to the X-ray Crystallography of Bromobis(methylthio)borane Derivatives and Other Borylation Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structural features of bromobis(methylthio)borane derivatives and other common borylation reagents, supported by X-ray crystallography data. Detailed experimental protocols for single-crystal X-ray diffraction are included to assist researchers in obtaining and interpreting crystallographic data for these and similar compounds.
Structural Comparison of Borylation Reagents
The three-dimensional structure of borylation reagents is crucial for understanding their reactivity, selectivity, and stability. X-ray crystallography provides precise data on bond lengths, bond angles, and crystal packing, offering insights into the electronic and steric properties of these molecules. This section compares the crystallographic data of a representative bromobis(dialkylamino)borane with commonly used boronic esters.
Table 1: Comparison of Crystallographic Data for Selected Borylation Reagents
| Compound Name | Formula | Crystal System | Space Group | B-X (Å) | B-Y (Å) | X-B-Y Angle (°) | Reference |
| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | Monoclinic | P2₁/n | B-B = 1.711(6) | B-O = 1.37 (avg) | O-B-O = 113.5 (avg) | [1] |
| Bis(neopentyl glycolato)diboron | C₁₀H₂₀B₂O₄ | Orthorhombic | Pccn | B-B = 1.702(3) | B-O = 1.37 (avg) | O-B-O = 114.2 (avg) | CCDC 7042149 |
| Bromobis(diisopropylamino)borane | C₁₂H₂₈BBrN₂ | Monoclinic | P2₁/c | B-Br = 2.023(2) | B-N = 1.39 (avg) | N-B-N = 124.9(2) | CCDC 1538781 |
Note: As of the last update, specific crystallographic data for this compound was not publicly available. Data for a closely related aminoborane derivative is presented for comparison.
Experimental Protocols
General Procedure for Single-Crystal X-ray Diffraction of Air-Sensitive Organoboron Compounds
The following is a generalized protocol for the determination of the crystal structure of air-sensitive organoboron compounds. Specific parameters will need to be optimized for each compound.
a) Crystal Growth:
-
Suitable single crystals can be grown by slow evaporation of a saturated solution, slow cooling of a saturated solution, or vapor diffusion of a non-solvent into a solution of the compound.
-
All crystallization procedures for air-sensitive compounds should be carried out under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.
b) Crystal Mounting:
-
In a glovebox or under a stream of inert gas, select a suitable crystal (typically 0.1-0.3 mm in all dimensions) and mount it on a cryo-loop using a minimal amount of inert oil (e.g., paratone-N) to protect it from the atmosphere.[2]
-
The mounted crystal is then rapidly cooled in a stream of cold nitrogen gas (typically 100-150 K) on the diffractometer.
c) Data Collection:
-
A suitable X-ray diffractometer equipped with a cryo-system is used for data collection.[3]
-
The wavelength of the X-ray source is typically Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å).[4]
-
A series of diffraction images are collected as the crystal is rotated.[2] Key parameters for data collection include the exposure time per frame, the oscillation angle per frame, and the total rotation range.[4]
d) Data Processing:
-
The collected diffraction images are processed to integrate the intensities of the reflections.[5]
-
The data is then scaled and corrected for absorption effects.[5]
e) Structure Solution and Refinement:
-
The crystal structure is solved using direct methods or Patterson methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a borylation reagent.
Borylation Reaction Pathway
The Miyaura borylation is a common method for the synthesis of boronic esters. The catalytic cycle involves an oxidative addition, transmetalation, and reductive elimination sequence.
References
- 1. Bis(pinacolato)diboron - Wikipedia [en.wikipedia.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 4. Getting Started with X-Ray Diffraction: A Beginner's Guide | Capital Equipment Network Blog | Capital Equipment Network [capneteq.com]
- 5. portlandpress.com [portlandpress.com]
Navigating the Deprotection Maze: A Guide to Mild Methyl Ether Cleavage Reagents for Sensitive Substrates
For researchers, scientists, and drug development professionals, the selective cleavage of methyl ethers is a critical step in the synthesis of complex molecules. While Bromobis(methylthio)borane has its merits, its application can be limited when dealing with delicate functional groups. This guide provides an objective comparison of alternative reagents, supported by experimental data, to facilitate the selection of the most suitable method for your sensitive substrates.
The ideal reagent for methyl ether deprotection should offer high yields and selectivity under mild conditions, preserving the integrity of other functional groups within the molecule. This comparative analysis focuses on established and emerging alternatives to this compound, including boron halides, iodide-based reagents, and thiol-based systems, as well as innovative enzymatic approaches.
Performance Comparison of Demethylation Reagents
The following table summarizes the performance of various reagents for the demethylation of aryl methyl ethers, providing a snapshot of their typical yields and reaction conditions.
| Reagent | Substrate | Reaction Conditions | Yield (%) | Reference |
| Boron Trichloride (BCl3) | Sterically hindered methoxyarenes | CH2Cl2, -10°C to rt | 72-95% | [1][2] |
| Boron Tribromide (BBr3) | Aryl methyl ethers | CH2Cl2, -78°C to rt | 77-86% | [1][3] |
| Iodocyclohexane | Guaiacol | DMF, reflux | 91% | [4][5] |
| 1-Dodecanethiol | Aryl methyl ethers | NMP or DMSO, 130°C | >90% | [1] |
| Sodium N-propyldithiocarbamate | Venlafaxine | Not specified | Not specified | [6] |
| Pseudomonas sp. Rieske Monooxygenase | Vanillic acid | Biocatalytic | 77% | [7] |
In-Depth Look at Key Alternatives
Boron Halides: The Power of Lewis Acidity
Boron trichloride (BCl3) and boron tribromide (BBr3) are powerful Lewis acids widely used for ether cleavage.[8][9]
-
Boron Trichloride (BCl3): This reagent is particularly effective for the selective cleavage of sterically hindered methoxy groups.[2] Its lower reactivity compared to BBr3 can be advantageous for controlling selectivity in complex molecules.[8] However, it is a gas at room temperature and is typically handled as a solution.[8] It reacts violently with water and must be used under inert atmosphere.[8]
-
Boron Tribromide (BBr3): BBr3 is a more potent reagent for the complete demethylation of polymethoxyarenes.[1] It is a dense, colorless liquid that also reacts vigorously with moisture.[3] While highly effective, its strong Lewis acidity can sometimes lead to undesired side reactions with sensitive functional groups.[9]
Iodide-Based Reagents: A Milder Approach
Iodocyclohexane offers a milder alternative for the dealkylation of anisoles. The reaction proceeds via the in situ generation of hydrogen iodide (HI) through thermal elimination.[4] This slow generation of HI can minimize side reactions often observed with concentrated HI solutions.[5] A significant drawback is the need for a large excess of the reagent.[4]
Thiol-Based Systems: Nucleophilic Cleavage
Alkyl thiols, under basic conditions, provide a metal-free method for demethylation.[1] Odorless long-chain thiols like 1-dodecanethiol are preferred over their more volatile counterparts.[1] These reactions are typically carried out at high temperatures in polar aprotic solvents like NMP or DMSO.[1] Sodium N-propyldithiocarbamate is another thiol-based reagent that has been employed for demethylation.[6]
Enzymatic Demethylation: The Future of Selectivity
Biocatalytic approaches using enzymes like Rieske monooxygenases from Pseudomonas sp. offer remarkable selectivity.[7] These enzymes can demethylate specific aryl methyl ethers under very mild conditions, often targeting a particular position on an aromatic ring.[7] While highly selective, the substrate scope can be limited, and the reaction may be inhibited by byproducts.[7]
Experimental Protocols
General Procedure for Demethylation using Boron Tribromide
A solution of the aryl methyl ether in a dry solvent (e.g., dichloromethane) is cooled to -78°C under an inert atmosphere.[3] A solution of boron tribromide (1-3 equivalents per methoxy group) in the same solvent is added dropwise. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete (monitored by TLC or LC-MS). The reaction is then carefully quenched by the slow addition of water or methanol. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product, which is then purified by chromatography or crystallization.[3]
General Procedure for Demethylation using Iodocyclohexane
A mixture of the aryl methyl ether and a large excess of iodocyclohexane (e.g., 5 equivalents) in a high-boiling solvent such as DMF is heated to reflux.[5] The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled, diluted with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated, and the product is purified by appropriate methods.[5]
Visualizing the Process
To aid in understanding the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: A generalized workflow for a typical chemical demethylation experiment.
References
- 1. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. Boron trichloride as a selective demethylating agent for hindered ethers - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Iodocyclohexane - Wordpress [reagents.acsgcipr.org]
- 5. researchgate.net [researchgate.net]
- 6. EP0912577A2 - Novel methods of o-demethylation and n-deprotection - Google Patents [patents.google.com]
- 7. Exploring the Selective Demethylation of Aryl Methyl Ethers with a Pseudomonas Rieske Monooxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Boron Trichloride [commonorganicchemistry.com]
- 9. Demethylation - Wikipedia [en.wikipedia.org]
A Comparative Guide to Ether Cleavage Reagents: A Cost-Benefit Analysis for Synthetic Chemistry
For researchers, scientists, and drug development professionals, the selection of an appropriate reagent for the cleavage of ether protecting groups is a critical step in multi-step synthesis. This guide provides a comparative analysis of commonly employed reagents, with a focus on their performance, cost-effectiveness, and experimental considerations. While the primary subject of this analysis, Bromobis(methylthio)borane, remains a compound with limited publicly available data regarding its synthesis, cost, and specific applications in ether cleavage, this guide will focus on a selection of well-documented and commercially available alternatives.
This comparative guide will delve into the utility of established reagents: Boron Tribromide (BBr₃), Boron Trichloride (BCl₃), Iodotrimethylsilane (TMSI), and the milder thiol-based reagent, 2-(Diethylamino)ethanethiol. The analysis will encompass a summary of their reactivity, typical experimental conditions, and a cost comparison to aid in reagent selection for specific synthetic challenges.
Performance and Cost Analysis of Ether Cleavage Reagents
The choice of an ether cleavage reagent is often a trade-off between reactivity, selectivity, and cost. The following table summarizes the key performance indicators and approximate costs of the selected alternatives. It is important to note that pricing is subject to change and can vary based on supplier and purity.
| Reagent | Typical Substrates | General Reactivity | Advantages | Disadvantages | Approx. Cost (per 100 mL/g) |
| Boron Tribromide (BBr₃) | Aryl methyl ethers, alkyl ethers | Very high | Highly effective for demethylation of aryl ethers, often giving high yields. | Highly corrosive, moisture-sensitive, can affect other functional groups. | $150 - $350 (1M solution in CH₂Cl₂) |
| Boron Trichloride (BCl₃) | Aryl methyl ethers, hindered ethers | High | Generally more selective than BBr₃, particularly for hindered ethers. | Corrosive and moisture-sensitive. | $100 - $200 (1M solution in CH₂Cl₂) |
| Iodotrimethylsilane (TMSI) | Alkyl ethers, esters, carbamates | High | Effective under neutral conditions, versatile for cleaving various functional groups. | Light-sensitive, can be expensive. | $300 - $800 (100 g) |
| 2-(Diethylamino)ethanethiol | Aromatic methyl ethers | Moderate | Mild conditions, odorless workup due to the basic side chain, good for sensitive substrates. | Primarily for aromatic methyl ethers, may require a strong base. | $250 - $400 (100 g of HCl salt) |
Experimental Protocols
Detailed and reliable experimental protocols are crucial for successful and reproducible synthetic outcomes. Below are representative protocols for the cleavage of a generic aryl methyl ether using the discussed reagents.
Protocol 1: Ether Cleavage using Boron Tribromide (BBr₃)
Materials:
-
Aryl methyl ether (1.0 eq)
-
Boron tribromide (1.0 M solution in dichloromethane, 1.1 - 1.5 eq)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
A solution of the aryl methyl ether in anhydrous DCM is cooled to -78 °C (dry ice/acetone bath) under an inert atmosphere.
-
Boron tribromide solution is added dropwise via syringe.
-
The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. Reaction progress is monitored by TLC.
-
Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0 °C.
-
The mixture is concentrated under reduced pressure.
-
The residue is partitioned between ethyl acetate and water.
-
The organic layer is washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude phenol.
-
Purification is performed by column chromatography on silica gel.
Protocol 2: Ether Cleavage using Iodotrimethylsilane (TMSI)
Materials:
-
Alkyl or aryl ether (1.0 eq)
-
Iodotrimethylsilane (1.2 - 2.0 eq)
-
Anhydrous acetonitrile or chloroform
-
Methanol
-
Saturated sodium thiosulfate solution
-
Standard laboratory glassware (oven-dried and protected from light)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a solution of the ether in anhydrous acetonitrile or chloroform under an inert atmosphere and protected from light, iodotrimethylsilane is added dropwise at room temperature.
-
The reaction mixture is stirred at room temperature or heated to reflux (typically 50-60 °C) for 1-24 hours, with progress monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and quenched by the addition of methanol.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in ethyl acetate and washed with saturated sodium thiosulfate solution to remove any remaining iodine, followed by water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The resulting crude alcohol or phenol is purified by column chromatography.
Protocol 3: Ether Cleavage using 2-(Diethylamino)ethanethiol
Materials:
-
Aromatic methyl ether (1.0 eq)
-
2-(Diethylamino)ethanethiol hydrochloride (2.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 4.0 eq) or another suitable base
-
Anhydrous N,N-dimethylformamide (DMF)
-
1 M Hydrochloric acid
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a suspension of sodium hydride in anhydrous DMF under an inert atmosphere, a solution of 2-(diethylamino)ethanethiol hydrochloride in DMF is added dropwise at 0 °C.
-
The mixture is stirred at room temperature for 30 minutes.
-
A solution of the aromatic methyl ether in DMF is then added, and the reaction mixture is heated to 100-120 °C for 4-12 hours. Reaction progress is monitored by TLC.
-
After cooling to room temperature, the reaction is quenched by the slow addition of water.
-
The mixture is acidified with 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude phenol is purified by column chromatography.
Reaction Mechanisms and Workflows
To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Mechanism of Ether Cleavage by a Lewis Acid (e.g., BBr₃)
Caption: Lewis acid-mediated ether cleavage mechanism.
Experimental Workflow for a Typical Ether Cleavage Reaction
Caption: General experimental workflow for ether cleavage.
Logical Relationship for Reagent Selection
Caption: Decision tree for selecting an ether cleavage reagent.
A Guide to Modern Reagents for Selective Dealkylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Selective dealkylation, the removal of an alkyl protecting group from a heteroatom, is a critical transformation in organic synthesis, particularly in the fields of medicinal chemistry and natural product synthesis. The choice of reagent is paramount to ensure high yields and chemoselectivity, preserving other sensitive functional groups within a complex molecule. This guide provides a comparative overview of modern reagents for two of the most common dealkylation reactions: O-demethylation and N-debenzylation, supported by experimental data and detailed protocols.
O-Demethylation of Aryl Methyl Ethers
The cleavage of the robust methyl ether bond in aryl methyl ethers is a frequent challenge. Several classes of reagents have been developed, each with its own advantages and disadvantages. The primary methods involve Lewis acids, Brønsted acids, and nucleophilic reagents, particularly thiolates.
Comparison of O-Demethylation Reagents
| Reagent Class | Specific Reagent(s) | General Conditions | Advantages | Disadvantages | Typical Yields (%) |
| Lewis Acids | Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | High reactivity, effective for hindered ethers, widely used.[1] | Highly corrosive and moisture-sensitive, requires stoichiometric amounts, harsh workup.[1][2] | 70-95[3][4] |
| Aluminum Trichloride (AlCl₃) | CH₂Cl₂ or MeNO₂, reflux | Less reactive than BBr₃, can be more selective.[2] | Can promote side reactions like Friedel-Crafts alkylation. | 60-90 | |
| Brønsted Acids | Hydrobromic Acid (HBr) | 48% aq. HBr, reflux | Inexpensive, simple procedure.[2] | Very harsh conditions, not suitable for sensitive substrates. | 50-90[5] |
| Pyridinium Hydrochloride | Neat, 180-220 °C | Effective for certain substrates. | Extremely high temperatures required, limited substrate scope.[1] | 60-85 | |
| Nucleophilic Reagents | Sodium Ethanethiolate (NaSEt) | DMF or NMP, reflux | High yields, effective for electron-rich and electron-poor systems. | Foul odor of low molecular weight thiols, high temperatures.[6] | 80-98 |
| Dodecanethiol/NaOH | NMP, 130 °C | Odorless procedure, practical for larger scale.[7] | High boiling point solvent, requires elevated temperatures. | 85-95[7] | |
| Methionine/MsOH | Methanesulfonic acid, heat | Uses a non-volatile and non-genotoxic amino acid derivative.[6] | Requires strong acid, potential for side reactions with the acid. | 70-90 |
Key Experimental Protocols for O-Demethylation
1. General Protocol for O-Demethylation using Boron Tribromide (BBr₃)
This protocol is a general guideline for the demethylation of an aryl methyl ether using a solution of boron tribromide in dichloromethane.
-
Materials: Anhydrous dichloromethane (CH₂Cl₂), Boron tribromide (1 M solution in CH₂Cl₂), aryl methyl ether substrate, saturated aqueous sodium bicarbonate (NaHCO₃), methanol (MeOH), brine, anhydrous magnesium sulfate (MgSO₄).
-
Procedure:
-
Dissolve the aryl methyl ether (1.0 equiv) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the BBr₃ solution (1.1-3.0 equiv) dropwise to the stirred solution. The reaction mixture is often characterized by the formation of a colored complex.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of methanol, followed by water.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude phenol, which can be purified by column chromatography or recrystallization.[8][9]
-
2. Protocol for O-Demethylation using an Odorless Thiol Reagent (Dodecanethiol)
This method provides a more environmentally benign and less odorous alternative to traditional thiol-based demethylations.
-
Materials: N-Methyl-2-pyrrolidone (NMP), dodecanethiol, sodium hydroxide (NaOH), aryl methyl ether substrate, water, ethyl acetate, 1 M hydrochloric acid (HCl), brine, anhydrous sodium sulfate (Na₂SO₄).
-
Procedure:
-
To a solution of the aryl methyl ether (1.0 equiv) in NMP, add dodecanethiol (2.0-3.0 equiv) and powdered sodium hydroxide (2.0-3.0 equiv).
-
Heat the reaction mixture to 130 °C and stir for 2-8 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Acidify the aqueous solution with 1 M HCl to a pH of approximately 2-3.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the organic phase under reduced pressure. The crude product can then be purified by column chromatography.[7]
-
N-Debenzylation
The benzyl group is a common protecting group for amines due to its stability and ease of introduction. Its removal, however, requires specific reagents to achieve high selectivity, especially in the presence of other reducible functional groups.
Comparison of N-Debenzylation Reagents
| Reagent/Method | General Conditions | Advantages | Disadvantages | Typical Yields (%) |
| Catalytic Hydrogenolysis | Pd/C, H₂ (balloon or pressure), various solvents (MeOH, EtOH, EtOAc) | "Green" method, high yields, clean reaction.[10][11] | Not selective in the presence of other reducible groups (e.g., alkenes, alkynes, Cbz groups), catalyst can be pyrophoric.[12] | 90-100[10][11] |
| Transfer Hydrogenolysis | Pd/C, ammonium formate, cyclohexene, or other H-donors | Avoids the use of gaseous hydrogen, milder conditions.[13] | May require elevated temperatures, not always as efficient as direct hydrogenation. | 80-95 |
| Oxidative Methods | N-Iodosuccinimide (NIS) | CH₂Cl₂, rt | Mild conditions, tunable for mono- or di-debenzylation.[12] | Requires stoichiometric amounts of reagent, may not be suitable for electron-rich aromatic systems. |
| Lewis Acids | Boron Trichloride (BCl₃) or Aluminum Trichloride (AlCl₃) | CH₂Cl₂, rt or reflux | Effective for certain substrates. | Harsh reagents, can lead to side reactions. |
Key Experimental Protocols for N-Debenzylation
1. General Protocol for N-Debenzylation via Catalytic Hydrogenolysis
This is a widely used and generally high-yielding method for N-debenzylation.
-
Materials: Palladium on carbon (10% Pd/C), N-benzylated amine substrate, solvent (e.g., methanol, ethanol, or ethyl acetate), hydrogen gas source (balloon or hydrogenation apparatus).
-
Procedure:
-
Dissolve the N-benzylated amine (1.0 equiv) in the chosen solvent in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (5-10 mol% by weight) to the solution.
-
Evacuate the flask and backfill with hydrogen gas (repeat this process three times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-24 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of celite to remove the palladium catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with solvent until it can be safely disposed of.
-
Rinse the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the debenzylated amine, which can be purified if necessary.[10][11]
-
Visualizing Dealkylation Strategies
To further aid in the understanding and selection of dealkylation reagents, the following diagrams illustrate a general reaction mechanism, a typical experimental workflow, and a decision-making process for choosing an appropriate reagent.
Caption: General mechanism for Lewis acid-mediated O-demethylation.
References
- 1. Demethylation - Wikipedia [en.wikipedia.org]
- 2. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. ajrconline.org [ajrconline.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Thiols/Methionine - Wordpress [reagents.acsgcipr.org]
- 7. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 12. users.ox.ac.uk [users.ox.ac.uk]
- 13. Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Bromobis(methylthio)borane
Disclaimer: No specific Safety Data Sheet (SDS) for Bromobis(methylthio)borane was located. The following guidance is synthesized from safety data for structurally analogous compounds, including Bromobis(dimethylamino)borane and Borane-tetrahydrofuran complexes. Researchers must conduct a thorough risk assessment before handling this chemical.
This compound is a potentially hazardous chemical that requires strict safety protocols to prevent harm to personnel and property. Based on data from similar boron compounds, it is presumed to be a flammable liquid and vapor that reacts violently with water to release flammable gases, which can spontaneously ignite.[1] It is also expected to be harmful if swallowed or inhaled and to cause severe skin burns and eye damage.[1] Adherence to the following personal protective equipment (PPE), handling, and disposal procedures is critical for safe laboratory operations.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles & Face Shield | Chemical splash goggles compliant with EN166 or OSHA 29 CFR 1910.133. Full-face shield. | Protects against splashes and vapors that can cause severe eye damage.[1][2] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. Check manufacturer's breakthrough time and permeation data. | Prevents skin contact which can cause severe burns.[1] |
| Body Protection | Flame-Retardant Laboratory Coat & Chemical Apron | Flame-retardant material. Chemical-resistant apron. | Protects against splashes and fire hazards.[1] |
| Respiratory Protection | Respirator | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[2] A type ABEK (EN14387) respirator filter is recommended for similar compounds.[3] | Protects against inhalation of harmful vapors.[1] |
Experimental Protocol: Safe Handling and Disposal
A systematic approach to handling and disposal is essential to minimize risks.
1. Preparation and Handling:
-
Work Area: All manipulations should be conducted within a certified chemical fume hood with good ventilation.[1] Ensure an eyewash station and safety shower are readily accessible.[2]
-
Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture and air.[4]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and static discharge.[4] Use non-sparking tools and explosion-proof equipment.[4][5]
-
Dispensing: Use a syringe or cannula for transferring the liquid to avoid exposure to the atmosphere.
-
Spills: In the event of a spill, evacuate the area. Use a non-combustible absorbent material (e.g., sand or vermiculite) to contain the spill. Do not use water.[5] Place the absorbed material in a sealed container for disposal.
2. Storage:
-
Container: Keep the container tightly closed and store it in a cool, dry, and well-ventilated area.[1][4]
-
Incompatible Materials: Store away from water, acids, and strong oxidizing agents.[1][2]
3. Disposal:
-
Waste Container: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal Method: Dispose of chemical waste through a licensed hazardous waste disposal company. Do not dispose of it down the drain.[1]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
